Product packaging for Raltegravir-d4(Cat. No.:)

Raltegravir-d4

Cat. No.: B10814202
M. Wt: 448.4 g/mol
InChI Key: CZFFBEXEKNGXKS-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Raltegravir-d4 is a deuterium-labeled form of Raltegravir, serving as a critical internal standard in quantitative bioanalytical research, particularly in liquid chromatography-mass spectrometry (LC-MS) studies . As a stable isotope-labeled analog, it is essential for tracing the pharmacokinetics and metabolic profile of its parent drug, Raltegravir (MK0518), which is a potent HIV-1 integrase inhibitor . The incorporation of four deuterium atoms at the phenyl ring makes it an ideal tracer during drug development and analysis, helping researchers achieve more accurate and reliable data . This compound is provided with high isotopic enrichment (98 atom % D) and chemical purity (≥95%) to ensure experimental integrity . The product is intended for research applications and is strictly labeled "For Research Use Only, Not for Human Use." It must not be administered to humans or used in diagnostic or therapeutic procedures . Researchers can handle it as a solid at room temperature and prepare solutions using various solvents, including DMSO and methanol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21FN6O5 B10814202 Raltegravir-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[5-hydroxy-1-methyl-6-oxo-4-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylcarbamoyl]pyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30)/i5D,6D,7D,8D
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFFBEXEKNGXKS-KDWZCNHSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CNC(=O)C2=C(C(=O)N(C(=N2)C(C)(C)NC(=O)C3=NN=C(O3)C)C)O)[2H])[2H])F)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Raltegravir-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical application of Raltegravir-d4 as an internal standard in the quantitative bioanalysis of the antiretroviral drug, Raltegravir. By leveraging the principles of isotope dilution mass spectrometry, this compound ensures the accuracy and reliability of analytical data, a critical aspect of drug development and clinical research.

The Fundamental Role of an Internal Standard in Bioanalysis

In quantitative analysis, particularly in complex biological matrices such as plasma or serum, an internal standard (IS) is a compound of known concentration added to a sample prior to analysis. Its primary function is to correct for the potential loss of the analyte during sample preparation and for variations in instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.

Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based assays. The incorporation of deuterium atoms results in a compound that is chemically identical to the analyte but has a different mass, allowing for its distinct detection by a mass spectrometer.

Mechanism of Action of this compound as an Internal Standard

The "mechanism of action" of this compound as an internal standard lies in its ability to co-elute with the unlabeled Raltegravir during chromatographic separation and exhibit identical ionization efficiency in the mass spectrometer's ion source. This co-behavior allows it to compensate for variations at multiple stages of the analytical process:

  • Sample Preparation: During extraction procedures like liquid-liquid extraction (LLE) or protein precipitation (PPT), any loss of Raltegravir will be mirrored by a proportional loss of this compound.

  • Chromatographic Separation: Minor variations in injection volume or retention time during liquid chromatography (LC) will affect both the analyte and the internal standard equally.

  • Mass Spectrometric Detection: Fluctuations in the ionization efficiency within the mass spectrometer (MS) source, often caused by matrix effects from endogenous components of the biological sample, will suppress or enhance the signal of both Raltegravir and this compound to the same extent.

By measuring the ratio of the peak area of the analyte to the peak area of the internal standard, accurate quantification can be achieved, as this ratio remains constant even if the absolute signal intensities vary. This principle is the cornerstone of isotope dilution mass spectrometry.

Experimental Protocols

The following sections outline typical experimental protocols for the quantification of Raltegravir in human plasma using this compound as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2]

Preparation of Standard and Quality Control Solutions
  • Stock Solutions: Prepare individual stock solutions of Raltegravir and this compound in a suitable solvent such as methanol or a methanol:water (50:50, v/v) mixture at a concentration of 1 mg/mL.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions of Raltegravir by serially diluting the stock solution with the diluent to create calibration standards covering the desired concentration range (e.g., 2.0–6000 ng/mL).[1]

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the diluent.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking known amounts of Raltegravir into blank biological matrix (e.g., human plasma).

Sample Preparation

A common method for extracting Raltegravir from plasma is liquid-liquid extraction:

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add a specific volume of the internal standard working solution (e.g., 25 µL of 100 ng/mL this compound).

  • Vortex the mixture for 30 seconds.

  • Add an extraction solvent, such as a mixture of methylene chloride and n-hexane.[1]

  • Vortex vigorously for a specified time (e.g., 5 minutes) to ensure thorough mixing and extraction.

  • Centrifuge the samples to separate the organic and aqueous layers (e.g., at 10,000 rpm for 5 minutes).

  • Transfer the organic layer to a new tube and evaporate it to dryness under a stream of nitrogen gas at a controlled temperature (e.g., 40°C).

  • Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 200 µL) and vortex to dissolve the contents.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are representative LC-MS/MS conditions:

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Chromolith RP-18e (100 mm × 4.6 mm) or equivalent[1]
Mobile Phase A mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile)[2]
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 40°C
MS System API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), can be either positive or negative mode. Negative mode has been shown to be effective.[1]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Raltegravir: m/z 443.1 → 316.1[1]Raltegravir-d3 (as a proxy for d4): m/z 446.1 → 319.0[1]
Ion Source Temp. 500 - 550°C

Data Presentation

The following tables summarize typical quantitative data from method validation studies for Raltegravir using a deuterated internal standard.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
Raltegravir2.0 - 6000[1]≥ 0.9978[1]2.0[1]
Raltegravir5 - 2560[2]> 0.995[2]5[2]
Raltegravir0.0023 - 9.2[3]Not specified0.0023[3]

Table 2: Accuracy and Precision

AnalyteConcentration LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
RaltegravirLow QC3.64[1]103.9[1]2.4 - 11.2[2]2.5 - 12.9[2]
RaltegravirMedium QC2.77[1]98.3[1]2.4 - 11.2[2]2.5 - 12.9[2]
RaltegravirHigh QC3.12[1]99.5[1]2.4 - 11.2[2]2.5 - 12.9[2]

Table 3: Recovery and Matrix Effect

AnalyteInternal StandardMean Extraction Recovery (%)IS-Normalized Matrix Factor
RaltegravirRaltegravir-d392.6[1]0.992 - 0.999[1]
Raltegravir-d3-91.8[1]-

Visualizations

The following diagrams illustrate key workflows and relationships in the bioanalysis of Raltegravir using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Raltegravir / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for Raltegravir quantification.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_properties Shared Physicochemical Properties cluster_mass_spec Mass Spectrometry Raltegravir Raltegravir Extraction_Recovery Extraction Recovery Raltegravir->Extraction_Recovery Chromatographic_Behavior Chromatographic Behavior (Co-elution) Raltegravir->Chromatographic_Behavior Ionization_Efficiency Ionization Efficiency Raltegravir->Ionization_Efficiency Mass_Difference Different m/z Raltegravir->Mass_Difference m/z = 445.1 Raltegravir_d4 This compound Raltegravir_d4->Extraction_Recovery Raltegravir_d4->Chromatographic_Behavior Raltegravir_d4->Ionization_Efficiency Raltegravir_d4->Mass_Difference m/z = 449.1 (approx.)

Caption: Raltegravir and this compound relationship.

signaling_pathway cluster_metabolism Raltegravir Metabolism cluster_analysis_context Analytical Context Raltegravir_in_vivo Raltegravir (in vivo) UGT1A1 UGT1A1 Enzyme Raltegravir_in_vivo->UGT1A1 Raltegravir_Glucuronide Raltegravir-glucuronide (M2 Metabolite) UGT1A1->Raltegravir_Glucuronide Raltegravir_in_vitro Raltegravir (in vitro sample) No_Metabolism Metabolically Stable During Analysis Raltegravir_in_vitro->No_Metabolism Raltegravir_d4_IS This compound (Internal Standard) Raltegravir_d4_IS->No_Metabolism

Caption: Raltegravir metabolism vs. analytical stability.

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of Raltegravir. Its mechanism of action is rooted in the principles of isotope dilution, where its chemical identity to the analyte ensures that it accurately reflects and corrects for variations throughout the analytical procedure. The use of this compound in LC-MS/MS assays provides the high level of accuracy, precision, and robustness required for regulated bioanalysis in drug development and clinical research, ultimately contributing to the reliable assessment of Raltegravir's pharmacokinetic profile.

References

The Role of Raltegravir-d4 in Bioanalytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Raltegravir-d4 in research, focusing on its critical role as an internal standard in the quantitative analysis of the antiretroviral drug Raltegravir. This document details the underlying principles of its use, experimental methodologies, and data presentation for bioanalytical assays.

Introduction to Raltegravir and the Need for a Deuterated Standard

Raltegravir is a potent antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs). It is a key component in combination therapies for the treatment of Human Immunodeficiency Virus (HIV) infection. Accurate measurement of Raltegravir concentrations in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

To achieve the high degree of accuracy and precision required in these bioanalytical methods, a stable isotope-labeled internal standard is indispensable. This compound, a deuterated analog of Raltegravir, serves this purpose.

The Core Function of this compound: An Internal Standard

In the field of analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a known amount to samples, calibrators, and quality controls. The ideal internal standard has physicochemical properties very similar to the analyte of interest but is distinguishable by the detector.

This compound is chemically identical to Raltegravir, except that four hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule with a higher molecular weight (an increase of approximately 4 Daltons) but with nearly identical chromatographic retention time and ionization efficiency to the parent drug.[1] This subtle mass difference allows the mass spectrometer to differentiate between the analyte (Raltegravir) and the internal standard (this compound).

The primary purpose of using this compound is to correct for variability during the analytical process, including:

  • Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.

  • Injection Volume: Minor variations in the volume of sample injected into the LC system.

  • Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting components from the biological matrix.

  • Instrumental Drift: Fluctuations in the performance of the LC-MS/MS system over time.

By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more accurate and reproducible quantification.

Experimental Protocol: Quantification of Raltegravir using this compound

The following outlines a typical experimental workflow for the quantification of Raltegravir in a biological matrix (e.g., human plasma) using this compound as an internal standard. This protocol is a composite based on established methodologies for Raltegravir analysis.

Materials and Reagents
  • Raltegravir reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (or other suitable mobile phase modifier)

  • Human plasma (or other biological matrix)

  • Reagents for sample extraction (e.g., protein precipitation agents like acetonitrile or methanol, or liquid-liquid extraction solvents)

Preparation of Standard and Quality Control Samples
  • Stock Solutions: Prepare concentrated stock solutions of Raltegravir and this compound in a suitable organic solvent (e.g., methanol).

  • Working Solutions: Serially dilute the Raltegravir stock solution to create a series of working solutions for calibration standards and quality control (QC) samples. Prepare a separate working solution for the this compound internal standard at a fixed concentration.

  • Calibration Standards and QCs: Spike blank biological matrix with the Raltegravir working solutions to create a calibration curve over the desired concentration range (e.g., 2.0–6000 ng/mL).[2][3] Prepare QCs at a minimum of three concentration levels (low, medium, and high).

Sample Preparation
  • Aliquoting: Aliquot a small volume of the study sample, calibration standard, or QC into a microcentrifuge tube.

  • Spiking: Add a precise volume of the this compound internal standard working solution to each tube (except for blank matrix samples used to assess interference).

  • Extraction: Perform a sample extraction procedure to remove proteins and other interfering substances. A common method is protein precipitation, where a volume of cold acetonitrile or methanol is added, followed by vortexing and centrifugation.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted sample onto a suitable HPLC or UHPLC column (e.g., a C18 reversed-phase column).[2] The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid), run under either isocratic or gradient conditions to achieve separation of Raltegravir from other matrix components.[4][5]

  • Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, often operated in positive or negative ion mode.[2] The instrument is set to perform Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both Raltegravir and this compound.

Data Presentation

Quantitative data from the LC-MS/MS analysis is crucial for method validation and sample analysis. The following tables summarize key parameters.

Table 1: Mass Spectrometric Parameters for Raltegravir and Deuterated Internal Standards
CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)
RaltegravirPositive445.2361.2
RaltegravirNegative443.1316.1
Raltegravir-d3 (IS)Negative446.1319.0
This compound (IS) Positive (Predicted) 449.2 365.2
This compound (IS) Negative (Predicted) 447.1 320.1

Note: Mass transitions for this compound are predicted based on the established fragmentation patterns of Raltegravir and the +4 Da mass shift. The exact transitions would be optimized during method development.[2][4]

Table 2: Typical Validation Parameters for a Raltegravir Bioanalytical Method
ParameterTypical Acceptance CriteriaExample Value
Linearity (r²)≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 5; Precision ≤ 20%; Accuracy ± 20%2.0 ng/mL
Intra-day Precision (%CV)≤ 15% (except LLOQ)2.4% to 11.2%
Inter-day Precision (%CV)≤ 15% (except LLOQ)2.4% to 11.2%
Accuracy (% Bias)Within ± 15% (except LLOQ)-12.9% to +12.9%
Mean RecoveryConsistent and reproducible~80-92%
Matrix EffectIS-normalized factor close to 10.992 to 0.999

Data in the "Example Value" column are compiled from various published methods for Raltegravir analysis.[2][3][5]

Visualizing the Workflow and Logic

Graphviz diagrams are provided below to illustrate the experimental workflow and the logical relationship of using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spike_IS Spike with this compound (IS) Sample->Spike_IS Extraction Protein Precipitation / LLE Spike_IS->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC HPLC/UHPLC Separation Recon->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio (Raltegravir / this compound) Integration->Ratio CalCurve Quantify against Calibration Curve Ratio->CalCurve Result Final Concentration CalCurve->Result

Caption: Bioanalytical workflow for Raltegravir quantification.

logical_relationship cluster_process Analytical Process Variability Analyte Raltegravir (Analyte) Prep Sample Prep Loss Analyte->Prep IS This compound (IS) IS->Prep Inject Injection Variation Prep->Inject Matrix Matrix Effects Inject->Matrix Analyte_Signal Analyte Peak Area Matrix->Analyte_Signal IS_Signal IS Peak Area Matrix->IS_Signal Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate Quantification Ratio->Result

Caption: Logic of using an internal standard for correction.

Conclusion

This compound is a vital tool in modern bioanalytical research, enabling the accurate and precise quantification of the antiretroviral drug Raltegravir in complex biological matrices. Its use as an internal standard in LC-MS/MS methodologies is fundamental to obtaining reliable data for pharmacokinetic, toxicokinetic, and clinical studies. The detailed protocols and data presentation guidelines outlined in this document provide a framework for researchers and scientists to develop and validate robust bioanalytical assays, ultimately contributing to the effective development and clinical use of Raltegravir.

References

Synthesis and Isotopic Labeling of Raltegravir-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the antiretroviral drug Raltegravir and a detailed methodology for the preparation of its deuterated analog, Raltegravir-d4. The inclusion of a stable isotope-labeled internal standard is crucial for accurate bioanalytical quantification in pharmacokinetic and metabolic studies. This document outlines the synthetic pathways, experimental protocols, and characterization data to support research and development in this area.

Introduction to Raltegravir

Raltegravir is a potent inhibitor of HIV integrase, an essential enzyme for viral replication. By blocking the strand transfer step of integration, Raltegravir prevents the insertion of the viral DNA into the host cell genome. Its efficacy and favorable safety profile have established it as a key component of antiretroviral therapy. For quantitative analysis in biological matrices, a stable isotope-labeled internal standard, such as this compound, is indispensable for accurate and reliable measurements using mass spectrometry-based assays.

Synthesis of Raltegravir

Several synthetic routes to Raltegravir have been reported, with many converging on the construction of the central hydroxypyrimidinone core followed by the introduction of the side chains. A common and efficient manufacturing route involves the reaction of key intermediates to build the core structure, followed by amidation and methylation steps.[1][2]

General Synthetic Strategy

A widely adopted strategy for Raltegravir synthesis involves the following key transformations:

  • Formation of the Oxadiazole Side Chain: Synthesis of the 5-methyl-1,3,4-oxadiazole-2-carbonyl moiety.

  • Construction of the Pyrimidinone Core: Cyclization reaction to form the central dihydroxypyrimidine ring system.

  • Amidation: Coupling of the pyrimidinone core with 4-fluorobenzylamine.

  • N-Methylation: Selective methylation of the pyrimidinone nitrogen.

The overall yield for multi-step syntheses of Raltegravir is typically in the range of 20-35%.[2]

Isotopic Labeling: Synthesis of this compound

The synthesis of this compound is achieved by incorporating a deuterated building block into one of the established synthetic routes of Raltegravir. The most logical and common position for deuterium labeling is the 4-fluorobenzyl group, as this part of the molecule is synthetically accessible and the deuterium labels are unlikely to be exchanged under physiological conditions. The key deuterated intermediate is 4-fluorobenzylamine-d4.

Synthesis of 4-Fluorobenzylamine-d4

The preparation of 4-fluorobenzylamine-d4 can be accomplished via a two-step process starting from commercially available 4-fluorobenzonitrile-d4.

Step 1: Deuteration of 4-Fluorobenzonitrile

While direct deuteration methods for benzonitriles exist, the most straightforward approach is to procure 4-fluorobenzonitrile-d4, which is commercially available from various suppliers of stable isotope-labeled compounds.

Step 2: Reduction of 4-Fluorobenzonitrile-d4 to 4-Fluorobenzylamine-d4

The reduction of the nitrile group to a primary amine is a well-established transformation. Several reducing agents can be employed for this purpose, with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation being common choices.[3]

Experimental Protocol: Reduction of 4-Fluorobenzonitrile-d4

  • Materials: 4-Fluorobenzonitrile-d4, Lithium aluminum hydride (LiAlH4), Anhydrous diethyl ether or tetrahydrofuran (THF), Dilute sulfuric acid (e.g., 10% H2SO4), Sodium hydroxide solution.

  • Procedure:

    • A solution of 4-fluorobenzonitrile-d4 in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH4 in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

    • The reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution to precipitate the aluminum salts.

    • The resulting slurry is filtered, and the filter cake is washed with diethyl ether.

    • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-fluorobenzylamine-d4.

  • Purification: The crude product can be purified by distillation under reduced pressure.

Synthesis of this compound

With 4-fluorobenzylamine-d4 in hand, it can be incorporated into the Raltegravir synthesis. The following protocol is based on a convergent synthetic approach where the deuterated amine is introduced in a late-stage amidation step.

Experimental Protocol: Synthesis of this compound

This protocol assumes the prior synthesis of the key intermediate, methyl 5-hydroxy-1-methyl-2-(1-methyl-1-((5-methyl-1,3,4-oxadiazole-2-carbonyl)amino)ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylate.

  • Materials: Methyl 5-hydroxy-1-methyl-2-(1-methyl-1-((5-methyl-1,3,4-oxadiazole-2-carbonyl)amino)ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylate, 4-Fluorobenzylamine-d4, a suitable solvent (e.g., methanol, ethanol, or a polar aprotic solvent like DMF), and a base if necessary (e.g., triethylamine).

  • Procedure:

    • The pyrimidinone intermediate is dissolved or suspended in the chosen solvent.

    • 4-Fluorobenzylamine-d4 is added to the mixture.

    • The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

    • Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated. This may involve precipitation by the addition of an anti-solvent or by concentrating the reaction mixture and purifying the residue.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography to achieve the desired purity for its use as an internal standard.

Data Presentation

Quantitative Data for Raltegravir Synthesis (Illustrative)
StepReactionReagents and ConditionsYield (%)Purity (%)Reference
1Amidoxime Formation2-Amino-2-methylpropanenitrile, Hydroxylamine85-95>98[4]
2Pyrimidinone Core SynthesisAmidoxime, Dimethyl acetylenedicarboxylate, Heat60-70>95[4]
3N-MethylationPyrimidinone intermediate, Methylating agent (e.g., Trimethylsulfoxonium iodide)80-90>99[4]
4AmidationMethylated pyrimidinone, 4-Fluorobenzylamine85-95>99[4]
Overall - - ~35 >99.5 [2]
Characterization Data for Raltegravir and this compound
CompoundMolecular FormulaMolecular Weight ( g/mol )Mass Spectrometry (m/z)¹H NMR (DMSO-d₆, δ ppm)
RaltegravirC₂₀H₂₁FN₆O₅444.42445.1 [M+H]⁺11.65 (t, 1H), 9.75 (s, 1H), 7.36 (dd, 2H), 7.14 (t, 2H), 4.48 (d, 2H), 3.43 (s, 3H), 2.58 (s, 3H), 1.73 (s, 6H)[5]
This compoundC₂₀H₁₇D₄FN₆O₅448.45449.1 [M+H]⁺11.65 (t, 1H), 9.75 (s, 1H), 4.48 (s, 2H), 3.43 (s, 3H), 2.58 (s, 3H), 1.73 (s, 6H) (Aromatic signals for the fluorophenyl ring will be absent)

Mandatory Visualizations

Synthetic Pathway of this compound

Raltegravir_d4_Synthesis cluster_reagents Key Reagents cluster_synthesis Synthesis of this compound reagent1 4-Fluorobenzonitrile-d4 step1 Reduction reagent1->step1 1. reagent2 LiAlH4 reagent2->step1 2. reagent3 Pyrimidinone Intermediate step2 Amidation reagent3->step2 2. intermediate 4-Fluorobenzylamine-d4 step1->intermediate product This compound step2->product intermediate->step2 1. Experimental_Workflow start Start reduction Reduction of 4-Fluorobenzonitrile-d4 start->reduction workup1 Quenching & Workup reduction->workup1 purification1 Purification of 4-Fluorobenzylamine-d4 workup1->purification1 amidation Amidation with Pyrimidinone Intermediate purification1->amidation workup2 Isolation of Crude this compound amidation->workup2 purification2 Purification of This compound workup2->purification2 characterization Characterization (NMR, MS) purification2->characterization end End characterization->end

References

An In-Depth Technical Guide to Raltegravir Metabolism and the Role of Deuterated Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of raltegravir, an integrase strand transfer inhibitor widely used in the treatment of HIV-1 infection. It delves into the key enzymatic processes governing its biotransformation, with a particular focus on the role of UDP-glucuronosyltransferase 1A1 (UGT1A1). Furthermore, this guide explores the application of deuterated raltegravir analogs, discussing their synthesis, analytical utility, and the theoretical basis for their potential to modulate the drug's pharmacokinetic profile through the kinetic isotope effect. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to support research and development in this area.

Raltegravir Metabolism: A UGT1A1-Mediated Pathway

Raltegravir undergoes extensive metabolism, with the primary route of elimination being glucuronidation. Unlike many antiretroviral agents, raltegravir is not a substrate for cytochrome P450 (CYP) enzymes, which minimizes its potential for CYP-mediated drug-drug interactions.[1][2]

The main enzyme responsible for the metabolism of raltegravir is UDP-glucuronosyltransferase 1A1 (UGT1A1).[3] This enzyme catalyzes the covalent attachment of a glucuronic acid moiety to the hydroxyl group of raltegravir, forming a single major metabolite known as M2, or raltegravir-glucuronide.[2][3] This metabolite is pharmacologically inactive.[4] While UGT1A1 is the principal isoform involved, minor contributions from UGT1A3 and UGT1A9 have also been suggested.[1]

The metabolic clearance of raltegravir is significantly influenced by the genetic polymorphisms of the UGT1A1 gene. Individuals with genotypes associated with reduced UGT1A1 activity, such as the UGT1A1*28 allele, may exhibit higher plasma concentrations of raltegravir.[4][5][6]

Following oral administration, raltegravir is absorbed, and a significant portion is metabolized in the liver. The resulting raltegravir-glucuronide (M2) is then excreted in both urine and feces.[3] In the gastrointestinal tract, M2 can be hydrolyzed back to the parent raltegravir by gut bacteria, which may contribute to the observed inter-individual variability in plasma concentrations.[3]

Signaling Pathway Diagram

Raltegravir_Metabolism Raltegravir Raltegravir M2 Raltegravir-glucuronide (M2) (Inactive Metabolite) Raltegravir->M2 Glucuronidation UGT1A1 UGT1A1 (UDP-glucuronosyltransferase 1A1) UGT1A1->M2 Excretion Excretion (Urine and Feces) M2->Excretion

Figure 1: Raltegravir Metabolic Pathway.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of raltegravir has been extensively studied in healthy volunteers and HIV-1 infected patients. The following tables summarize key pharmacokinetic parameters.

Table 1: Single-Dose Pharmacokinetics of Raltegravir in Healthy Adults

DoseCmax (μM)Tmax (h)AUC0-∞ (μM·h)t1/2 (h)Reference
10 mg0.4 ± 0.21.0 (0.5-1.5)1.3 ± 0.57.1[7]
100 mg2.9 ± 1.21.0 (0.5-2.0)11.2 ± 3.48.8[7]
400 mg10.3 ± 5.81.0 (0.5-3.0)48.9 ± 19.19.2[7]
800 mg17.8 ± 8.11.0 (0.5-3.0)91.8 ± 36.29.1[7]
1600 mg28.5 ± 11.11.5 (1.0-4.0)179.2 ± 65.49.4[7]
Data are presented as mean ± SD for Cmax, AUC, and t1/2, and median (range) for Tmax.

Table 2: Multiple-Dose (400 mg twice daily) Pharmacokinetics of Raltegravir in Healthy Adults

ParameterValueReference
Cmax (μM)10.3 ± 5.8[7]
C12h (μM)0.3 ± 0.2[7]
AUC0-12h (μM·h)26.9 ± 12.3[7]
Accumulation Ratio (AUC)1.1[7]
Data are presented as mean ± SD.

Table 3: Effect of UGT1A1*28 Genotype on Raltegravir Pharmacokinetics (Single 400 mg dose)

GenotypeAUC0-∞ (ng·h/mL)Cmax (ng/mL)C12h (ng/mL)Reference
UGT1A11/13800140080[6]
UGT1A128/2853601960153[6]
Data are presented as geometric means.

The Role of Deuterated Raltegravir Analogs

Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton. This seemingly minor difference in mass can have a significant impact on the chemical and physical properties of a molecule without altering its fundamental shape and biological activity. The substitution of hydrogen with deuterium at specific positions within a drug molecule can slow down its metabolism, a phenomenon known as the kinetic isotope effect (KIE).[8]

The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present at that position. For drugs primarily cleared through metabolism, this can lead to a longer half-life, increased exposure (AUC), and potentially a reduced dosing frequency.

In the context of raltegravir, deuteration at positions susceptible to UGT1A1-mediated glucuronidation could theoretically slow down the formation of the inactive M2 metabolite, thereby prolonging the systemic exposure to the active drug. While studies specifically evaluating the therapeutic potential of deuterated raltegravir are not widely published, deuterated analogs, such as raltegravir-d3, are commonly used as internal standards in bioanalytical methods for the quantification of raltegravir in biological matrices.[9][10] This confirms the feasibility of synthesizing such analogs.

Logical Relationship Diagram

Deuterated_Raltegravir_KIE cluster_0 Standard Raltegravir Metabolism cluster_1 Deuterated Raltegravir Metabolism Raltegravir Raltegravir (C-H bond) M2_1 Raltegravir-glucuronide (M2) Raltegravir->M2_1 Standard Metabolic Rate UGT1A1_1 UGT1A1 UGT1A1_1->M2_1 Deut_Raltegravir Deuterated Raltegravir (C-D bond) M2_2 Deuterated Raltegravir-glucuronide Deut_Raltegravir->M2_2 Slower Metabolic Rate (Kinetic Isotope Effect) Increased_Exposure Increased Plasma Exposure (AUC) Longer Half-life (t1/2) Deut_Raltegravir->Increased_Exposure UGT1A1_2 UGT1A1 UGT1A1_2->M2_2

Figure 2: Kinetic Isotope Effect on Raltegravir Metabolism.

Experimental Protocols

In Vitro Metabolism of Raltegravir using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of raltegravir in human liver microsomes.

Materials:

  • Raltegravir

  • Pooled human liver microsomes (HLMs)

  • UDPGA (uridine 5'-diphosphoglucuronic acid), trisodium salt

  • Potassium phosphate buffer (pH 7.4)

  • Magnesium chloride (MgCl2)

  • Alamethicin

  • Acetonitrile (ACN)

  • Internal standard (e.g., raltegravir-d3)

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixtures:

    • On ice, prepare a master mix containing potassium phosphate buffer, MgCl2, and HLMs.

    • Prepare a separate solution of raltegravir in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is ≤ 0.1%).

    • Prepare a solution of the cofactor, UDPGA.

  • Pre-incubation:

    • Add the raltegravir solution to the HLM master mix and pre-incubate for 5 minutes at 37°C in a shaking water bath to allow the compound to equilibrate with the microsomes.

  • Initiate the Reaction:

    • Start the metabolic reaction by adding the pre-warmed UDPGA solution to the incubation mixture.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quench the Reaction:

    • Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of raltegravir at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining raltegravir versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

UGT1A1 Inhibition Assay

This protocol provides a general framework for evaluating the potential of a test compound to inhibit UGT1A1-mediated raltegravir glucuronidation.

Materials:

  • Recombinant human UGT1A1 enzyme

  • Raltegravir (substrate)

  • Test compound (potential inhibitor)

  • UDPGA

  • Buffer (e.g., Tris-HCl, pH 7.5)

  • MgCl2

  • Alamethicin

  • Positive control inhibitor (e.g., atazanavir)

  • LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Prepare stock solutions of raltegravir, the test compound at various concentrations, and the positive control inhibitor.

    • Prepare a master mix containing the buffer, MgCl2, and recombinant UGT1A1 enzyme.

  • Pre-incubation:

    • Add the test compound or positive control to the master mix and pre-incubate for 10 minutes at 37°C.

  • Initiate the Reaction:

    • Start the reaction by adding a mixture of raltegravir and UDPGA to the pre-incubated enzyme-inhibitor mix.

  • Incubation:

    • Incubate the reaction mixture for a predetermined time (within the linear range of metabolite formation) at 37°C.

  • Quench the Reaction:

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Process the samples as described in the metabolic stability protocol (vortex, centrifuge, collect supernatant).

  • LC-MS/MS Analysis:

    • Quantify the formation of the raltegravir-glucuronide (M2) metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition of M2 formation at each concentration of the test compound relative to a vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Metabolism Study cluster_1 Sample Analysis cluster_2 Data Analysis A1 Prepare Incubation Mix (HLMs, Raltegravir, Buffer) A2 Pre-incubate at 37°C A1->A2 A3 Initiate Reaction with UDPGA A2->A3 A4 Incubate and Sample at Time Points A3->A4 A5 Quench Reaction with ACN + IS A4->A5 A6 Centrifuge and Collect Supernatant A5->A6 B1 LC-MS/MS Analysis A6->B1 Processed Sample B2 Quantify Raltegravir Concentration B1->B2 C1 Plot ln(% Remaining) vs. Time B2->C1 Concentration Data C2 Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) C1->C2

Figure 3: In Vitro Metabolic Stability Workflow.

Conclusion

Raltegravir's metabolic profile is dominated by UGT1A1-mediated glucuronidation, a pathway that is both a key determinant of its pharmacokinetic variability and a potential target for optimization. Understanding the nuances of this metabolic process, including the impact of genetic polymorphisms, is crucial for its clinical application. The use of deuterated analogs of raltegravir presents an intriguing avenue for future research. By leveraging the kinetic isotope effect, it may be possible to develop a next-generation raltegravir with an improved pharmacokinetic profile, potentially leading to lower dosing, reduced pill burden, and improved patient adherence. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the metabolism of raltegravir and the potential of its deuterated analogs.

References

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Raltegravir in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Raltegravir is a potent antiretroviral drug used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] It functions as an integrase strand transfer inhibitor (INSTI), a class of drugs that blocks the crucial step of integrating the viral DNA into the host cell's genome, thereby halting viral replication.[3][4] Therapeutic drug monitoring of Raltegravir is essential to ensure optimal dosing, minimize toxicity, and manage drug-drug interactions. This application note describes a robust, sensitive, and rapid Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of Raltegravir in human plasma, using Raltegravir-d4 as an internal standard (IS). The method is suitable for pharmacokinetic studies, bioequivalence studies, and routine clinical monitoring.[2][5]

Mechanism of Action: Raltegravir

Raltegravir targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[3][4] The integrase enzyme carries out a two-step process: 3'-processing of the viral DNA ends and the subsequent strand transfer reaction that covalently inserts the viral DNA into the host chromosome.[3] Raltegravir specifically inhibits the strand transfer step by binding to the divalent cations (Mg2+) in the enzyme's active site, preventing the formation of covalent bonds with the host DNA.[6] This action is highly specific as there is no equivalent enzyme in human cells.[6]

G cluster_hiv_lifecycle HIV Replication Cycle cluster_drug_action Drug Intervention HIV HIV Virion HostCell Host T-Cell HIV->HostCell 1. Binding & Fusion ViralRNA Viral RNA HostCell->ViralRNA 2. Uncoating ViralDNA Viral DNA (ds) ViralRNA->ViralDNA 3. Reverse Transcription Integration Integration into Host DNA ViralDNA->Integration Provirus Provirus Integration->Provirus 4. Integration Transcription Transcription & Translation Provirus->Transcription NewVirions New HIV Virions Transcription->NewVirions 5. Assembly NewVirions->HIV 6. Budding & Maturation Raltegravir Raltegravir Raltegravir->Integration Inhibits Strand Transfer

Caption: Mechanism of Raltegravir action within the HIV replication cycle.

Experimental Protocol

This protocol is based on a validated bioanalytical method for Raltegravir quantification in human plasma.[2]

Experimental Workflow

The overall workflow involves plasma sample preparation using liquid-liquid extraction, followed by chromatographic separation and detection by tandem mass spectrometry.

G Plasma 1. Plasma Sample (100 µL) Spike 2. Add this compound IS (50 µL) Plasma->Spike Pretreat 3. Add 0.1% Formic Acid (50 µL) Spike->Pretreat LLE 4. Liquid-Liquid Extraction (DCM:n-hexane, 2.5 mL) Pretreat->LLE Centrifuge 5. Centrifuge (3200g, 5 min) LLE->Centrifuge Separate 6. Separate Organic Layer (2.0 mL) Centrifuge->Separate Evaporate 7. Evaporate to Dryness Separate->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis Data 10. Data Acquisition & Processing Analysis->Data

Caption: Bioanalytical workflow for Raltegravir quantification.

Materials and Reagents
  • Standards: Raltegravir (≥98.5% purity), this compound (Internal Standard, IS).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Dichloromethane (DCM, HPLC grade), n-Hexane (HPLC grade).

  • Reagents: Ammonium formate, Formic acid, Deionized water.

  • Biological Matrix: Drug-free human plasma with K3EDTA as an anticoagulant.

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Raltegravir and this compound in methanol.

  • Working Solutions:

    • Prepare serial dilutions of the Raltegravir stock solution with a 50:50 methanol:water mixture to create calibration standards (CS) and quality control (QC) samples.

    • Prepare a this compound working solution (e.g., 400 ng/mL) by diluting the stock solution.[2]

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a centrifuge tube.

  • Add 50 µL of the this compound internal standard working solution to all tubes except for the double blank. Vortex for 20 seconds.[2]

  • Add 50 µL of 0.1% formic acid in water and vortex for 20 seconds.[2]

  • Add 2.5 mL of an extraction solvent mixture of Dichloromethane and n-Hexane (50:50, v/v).[2]

  • Mix on a rotospin for 10 minutes.

  • Centrifuge the samples at approximately 3200 x g for 5 minutes at 10 °C.[2]

  • Transfer 2.0 mL of the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 500 µL of the mobile phase.

  • Inject the sample into the LC-MS/MS system.

LC-MS/MS Method

Chromatographic Conditions

The chromatographic separation is achieved using a reversed-phase column with an isocratic mobile phase, allowing for a rapid run time.[2]

ParameterCondition
HPLC System Shimadzu LC-VP or equivalent
Column Chromolith RP-18e endcapped C18 (100 mm × 4.6 mm)[2]
Mobile Phase 10 mM Ammonium Formate in water (pH 3.0) : Acetonitrile (30:70, v/v)[2]
Flow Rate 1.2 mL/min (with an 85:15 split, directing ~180 µL/min to MS)[2]
Elution Mode Isocratic
Column Temperature 40 °C[2]
Injection Volume 10 µL
Run Time 2.0 minutes[2]
Mass Spectrometric Conditions

An API-4000 triple quadrupole mass spectrometer or equivalent is used for detection, operating in the negative ionization mode.[2]

ParameterCondition
Mass Spectrometer AB/MDS SCIEX API-4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative[2]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Raltegravir: m/z 443.1 → 316.1[2]This compound IS: m/z 446.1 → 319.0 (for d3-IS)[2]
Collision Energy (CE) Analyte-specific, requires optimization
Ion Source Temp. 550 °C
Declustering Potential -70 V
Entrance Potential -10 V

Data and Performance Characteristics

The method was validated according to regulatory guidelines, demonstrating excellent performance.[2]

Method Validation Summary
ParameterResult
Linearity Range 2.0–6000 ng/mL[2]
Correlation Coefficient (r²) ≥ 0.9978[2]
Lower Limit of Quant. (LLOQ) 2.0 ng/mL[2]
Intra-day Precision (%CV) 2.77% to 3.64%[2]
Inter-day Precision (%CV) < 10.4%[5]
Intra-day Accuracy 98.3% to 103.9%[2]
Inter-day Accuracy 97.2% to 103.4%[5]
Mean Extraction Recovery Raltegravir: 92.6%[2]Internal Standard: 91.8%[2]
Matrix Effect No significant matrix effect observed[7][8]
Stability

Raltegravir was found to be stable in plasma samples through three freeze-thaw cycles, for at least 8 hours at room temperature (short-term), and for a minimum of 15 days when stored at -20 °C and -70 °C (long-term).[9] Stock solutions demonstrated stability for at least 18 days at refrigerated temperatures.[2]

Conclusion

The described LC-MS/MS method provides a rapid, selective, and highly sensitive approach for the quantification of Raltegravir in human plasma. The simple liquid-liquid extraction procedure ensures high recovery and minimal matrix effects. With a short run time of 2.0 minutes, the method is well-suited for high-throughput analysis in clinical settings for therapeutic drug monitoring and for supporting pharmacokinetic and bioequivalence studies.[2][7] The validation data confirms that the method is accurate, precise, and reliable across a wide concentration range.

References

Application Note: Quantitative Analysis of Raltegravir in Human Plasma using a Validated LC-MS/MS Method with Raltegravir-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Raltegravir is an antiretroviral drug from the class of integrase strand transfer inhibitors used in the treatment of HIV infection.[1][2] Accurate and precise quantification of Raltegravir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[2][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Raltegravir in human plasma. The method utilizes a stable isotope-labeled internal standard, Raltegravir-d4, to ensure high accuracy and precision.

Principle

The method involves the extraction of Raltegravir and the internal standard (this compound) from human plasma via protein precipitation or liquid-liquid extraction.[4][5] The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) in either positive or negative ionization mode. Quantification is achieved by comparing the peak area ratio of Raltegravir to this compound against a calibration curve constructed with known concentrations of the analyte.

Experimental Protocols

1. Materials and Reagents

  • Raltegravir reference standard

  • This compound internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, analytical grade

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • 96-well plates or microcentrifuge tubes

2. Standard Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Raltegravir and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Raltegravir primary stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to achieve a final concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation)

  • Allow all plasma samples, calibration standards, and QC samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Raltegravir (Positive Mode): m/z 445.3 → 109.5[3]

      • Raltegravir (Negative Mode): m/z 443.1 → 316.1[1]

      • This compound (Positive Mode, Predicted): m/z 449.3 → [Product Ion]*

      • This compound (Negative Mode, Predicted): m/z 447.1 → [Product Ion]* *Note: The product ion for this compound should be determined by direct infusion and optimization on the mass spectrometer.

    • Collision Gas: Argon.

    • Source Temperature: Optimized for the specific instrument.

Data Presentation

Table 1: Method Validation Parameters for Raltegravir Quantification

ParameterResult
Linearity Range2.0 - 6000 ng/mL[1]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)2.0 ng/mL[1]
Intra-day Precision (%CV)
Low QC (6.0 ng/mL)< 15%
Medium QC (2500 ng/mL)< 15%
High QC (5000 ng/mL)< 15%
Inter-day Precision (%CV)
Low QC (6.0 ng/mL)< 15%
Medium QC (2500 ng/mL)< 15%
High QC (5000 ng/mL)< 15%
Accuracy (% Recovery)
Low QC85 - 115%
Medium QC85 - 115%
High QC85 - 115%
Mean Extraction Recovery> 85%[1]

Table 2: Chromatographic and Mass Spectrometric Parameters

ParameterValue
Liquid Chromatography
ColumnC18 Reverse-Phase
Mobile PhaseWater with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeESI Positive or Negative
Raltegravir MRM Transitionm/z 445.3 → 109.5 (Positive) or m/z 443.1 → 316.1 (Negative)[1][3]
This compound MRM Transitionm/z 449.3 → [Optimized Product Ion] (Positive) or m/z 447.1 → [Optimized Product Ion] (Negative)
Dwell Time100 ms

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C18) injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection peak_integration Peak Area Integration detection->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Calibration Curve Plot ratio->calibration quantification Quantify Raltegravir Concentration calibration->quantification

Caption: Experimental workflow for the quantitative analysis of Raltegravir.

calibration_curve cluster_main Calibration Curve Logic origin x_end x_end origin->x_end y_end y_end origin->y_end x_axis Concentration (ng/mL) y_axis Peak Area Ratio (Raltegravir / this compound) p1 p5 p1->p5  Linear Regression (y = mx + c) p2 p3 p4

Caption: Logical relationship of a standard calibration curve for quantification.

References

Application Notes and Protocols for Raltegravir Analysis in Plasma using Raltegravir-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Raltegravir in human plasma samples using Raltegravir-d4 as an internal standard (IS) by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Raltegravir is a potent antiretroviral drug, classified as an HIV integrase strand transfer inhibitor, used in the treatment of HIV-1 infection. Accurate quantification of Raltegravir in plasma is essential for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation and instrument response. This document outlines a validated method for the precise and accurate determination of Raltegravir in human plasma.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of Raltegravir in plasma.

Materials and Reagents
  • Raltegravir reference standard (≥98% purity)

  • This compound internal standard (≥98% purity)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (drug-free, sourced from a reputable biobank)

  • Dichloromethane and n-hexane (for liquid-liquid extraction, if applicable)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 5 µm particle size) is commonly used.[1]

Preparation of Standard and Quality Control Solutions
  • Stock Solutions: Prepare primary stock solutions of Raltegravir and this compound in a suitable solvent such as methanol or a mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Raltegravir stock solution with a mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 500 ng/mL) for spiking into plasma samples.

  • Calibration Standards and Quality Control Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the Raltegravir working standard solutions into blank human plasma. A typical calibration curve range is 2 to 6000 ng/mL.[2] QC samples are typically prepared at low, medium, and high concentrations within the calibration range.

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and liquid-liquid extraction.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract, potentially reducing matrix effects.

  • To 100 µL of plasma sample, add 50 µL of the this compound internal standard working solution and vortex.

  • Add 50 µL of 0.1% formic acid in water and vortex.

  • Add 2.5 mL of an extraction solvent mixture (e.g., dichloromethane and n-hexane, 50:50, v/v).[2]

  • Vortex or mix on a rotary spinner for 10 minutes.

  • Centrifuge at approximately 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 150 µL of the mobile phase.[2]

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that may require optimization for specific instrumentation.

Liquid Chromatography Parameters

ParameterTypical Value
Column ZORBAX Eclipse XDB-C8 (50 mm x 2.1 mm; 5µm)[1] or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min[1]
Injection Volume 5 - 10 µL
Column Temperature 24°C[1]
Elution Gradient or Isocratic
  • Example Gradient Elution: Start with 85% Mobile Phase A, decrease to 10% over 4 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.[1]

Mass Spectrometry Parameters

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage +5500 V (Positive Mode)[1]
Temperature 450°C[1]
MRM Transitions See Table 1

Table 1: Mass Spectrometric Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Raltegravir445.2361.2Positive[3]
This compound449.2365.2Positive (Predicted)
Raltegravir443.1316.1Negative[2]
This compound447.1320.0Negative (Predicted)

Note: The mass transitions for this compound are predicted based on the addition of four deuterium atoms to the parent molecule and a corresponding shift in the fragment ion. These may need to be optimized on the specific mass spectrometer used.

Data Presentation

The following tables summarize the quantitative data from validated methods for Raltegravir analysis. While these data are from methods using Raltegravir-d3, they are representative of the performance expected with this compound.

Table 2: Method Validation Parameters

ParameterMethod 1 (LLE, Negative Ionization)[2]Method 2 (PPT, Positive Ionization)[1]Method 3 (LLE, Positive Ionization)
Linearity Range (ng/mL) 2.0 - 60002 - 2000 (as nM)5 - 2560
Correlation Coefficient (r²) ≥ 0.9978Not Reported> 0.995
Intra-day Precision (%CV) 2.77 - 3.64< 2.52.4 - 11.2
Inter-day Precision (%CV) Not Reported< 2.52.4 - 11.2
Intra-day Accuracy (%) 98.3 - 103.999.4 - 108.02.5 - 12.9 (as inaccuracy)
Inter-day Accuracy (%) Not Reported99.4 - 108.02.5 - 12.9 (as inaccuracy)
Mean Recovery (%) 92.6Not Reported80

Visualizations

The following diagrams illustrate the experimental workflow.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (100 µL) Spike Add this compound IS (50 µL) Plasma->Spike Precipitate Add Acetonitrile (300 µL) Spike->Precipitate Vortex1 Vortex Precipitate->Vortex1 Centrifuge Centrifuge (10,000 x g) Vortex1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Separation Chromatographic Separation Inject->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Raltegravir Calibration->Quantification

Caption: Workflow for Protein Precipitation Method.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Spike Add this compound IS (50 µL) Plasma->Spike Add_Acid Add 0.1% Formic Acid (50 µL) Spike->Add_Acid Add_Solvent Add Extraction Solvent (2.5 mL) Add_Acid->Add_Solvent Extract Vortex/Mix Add_Solvent->Extract Centrifuge Centrifuge (3000 x g) Extract->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for Liquid-Liquid Extraction Method.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of Raltegravir in human plasma. The detailed protocols and performance data presented herein serve as a valuable resource for researchers and scientists in the field of pharmacology and drug development. Proper validation of the method on the specific instrumentation to be used is essential to ensure reliable results.

References

Application Note: High-Throughput Bioanalysis of Raltegravir in Human Plasma Using Raltegravir-d4 as an Internal Standard for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raltegravir is a potent antiretroviral drug, the first approved integrase strand transfer inhibitor for the treatment of human immunodeficiency virus (HIV-1) infection.[1][2] It functions by inhibiting the catalytic activity of HIV integrase, an essential enzyme for viral replication.[2] The primary route of Raltegravir metabolism is through glucuronidation, mediated by the enzyme UGT1A1.[1][3] Understanding the pharmacokinetic profile of Raltegravir is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This application note provides a detailed protocol for a pharmacokinetic study of Raltegravir in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Raltegravir-d4 as a stable isotope-labeled internal standard.

Mechanism of Action and Metabolism of Raltegravir

Raltegravir targets the HIV integrase enzyme, preventing the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle. The major elimination pathway for Raltegravir is metabolism via glucuronidation.

cluster_0 HIV Replication Cycle Inhibition cluster_1 Raltegravir Metabolism Viral DNA Viral DNA HIV Integrase HIV Integrase Viral DNA->HIV Integrase Binding Integration into Host Genome Integration into Host Genome HIV Integrase->Integration into Host Genome Catalysis Raltegravir Raltegravir Raltegravir->HIV Integrase Inhibition Raltegravir_met Raltegravir UGT1A1 UGT1A1 Raltegravir_met->UGT1A1 Metabolism Raltegravir-glucuronide Raltegravir-glucuronide UGT1A1->Raltegravir-glucuronide Excretion

Caption: Mechanism of Action and Metabolism of Raltegravir.

Experimental Protocol: Pharmacokinetic Study of Raltegravir

This protocol outlines a typical pharmacokinetic study design for Raltegravir in healthy human subjects.

Study Design

A single-center, open-label, single-dose study is conducted. Healthy adult male and female subjects are enrolled after obtaining informed consent.

Dosing and Sample Collection
  • Dosing: A single oral dose of 400 mg Raltegravir is administered to fasted subjects.

  • Blood Sample Collection: Blood samples (approximately 5 mL) are collected into tubes containing K2-EDTA as an anticoagulant at the following time points: pre-dose (0 hour), and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 32, 48, and 72 hours post-dose.[4]

  • Plasma Preparation: Plasma is separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Raltegravir
  • Raltegravir reference standard

  • This compound (internal standard, IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

  • Spiking: To 100 µL of human plasma, add 10 µL of this compound working solution (IS). For calibration standards and quality control (QC) samples, add the appropriate concentration of Raltegravir working solution.

  • Protein Precipitation: Add 300 µL of methanol to precipitate plasma proteins.

  • Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 12,000 rpm for 10 minutes.

  • Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, linearly decrease to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000)
Ionization Mode Electrospray Ionization (ESI) - Positive or Negative mode can be used. Negative mode may offer better selectivity.[2][5]
MRM Transitions Raltegravir: m/z 445.1 → 316.1; this compound: m/z 449.1 → 320.1 (example transitions, may need optimization)
Source Parameters Optimized for maximum signal intensity (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, Heater Gas)

Experimental Workflow

cluster_study Pharmacokinetic Study cluster_bioanalysis Bioanalysis cluster_data Data Analysis Subject Recruitment Subject Recruitment Dosing Dosing Subject Recruitment->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Pharmacokinetic Modeling Pharmacokinetic Modeling Data Acquisition->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation

Caption: Pharmacokinetic Study Workflow.

Data Presentation

Bioanalytical Method Validation Summary

The developed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

ParameterAcceptance CriteriaTypical Results
Linearity (r²) ≥ 0.99> 0.995
Calibration Curve Range Covers expected plasma concentrations1 - 5000 ng/mL[6]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Intra-day Accuracy (% bias) Within ±15% (±20% at LLOQ)± 8%
Inter-day Accuracy (% bias) Within ±15% (±20% at LLOQ)± 10%
Recovery (%) Consistent, precise, and reproducible> 85%
Matrix Effect IS-normalized matrix factor CV ≤ 15%CV < 10%
Stability (various conditions) Analyte concentration within ±15% of nominalStable under tested conditions
Pharmacokinetic Parameters of Raltegravir (400 mg single dose)

The following table summarizes typical pharmacokinetic parameters for Raltegravir in healthy subjects.

ParameterUnitValue (Mean ± SD) or Median [Range]
Cmax (Maximum Concentration) µg/mL2.17[7]
Tmax (Time to Cmax) hours0.5 - 1.3[8]
AUC₀₋₁₂ (Area Under the Curve) µg*h/mL6.91[7]
t₁/₂ (Half-life) hours~9[7]
Apparent Clearance (CL/F) L/hData not consistently reported
Apparent Volume of Distribution (Vd/F) LData not consistently reported

Conclusion

This application note provides a comprehensive protocol for conducting a pharmacokinetic study of Raltegravir using a validated LC-MS/MS method with this compound as the internal standard. The detailed experimental procedures and data presentation guidelines are intended to assist researchers in accurately characterizing the pharmacokinetic profile of Raltegravir, which is essential for its clinical development and therapeutic use. The use of a stable isotope-labeled internal standard ensures high accuracy and precision in the bioanalytical measurements.

References

Application Notes and Protocols for Raltegravir Analysis: A Comprehensive Guide to Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Raltegravir is a potent antiretroviral drug, functioning as an integrase strand transfer inhibitor, pivotal in the management of Human Immunodeficiency Virus (HIV) infection.[1] Accurate quantification of Raltegravir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides detailed application notes and standardized protocols for the three most prevalent sample preparation techniques for Raltegravir analysis: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). These methodologies are designed for researchers, scientists, and professionals in drug development to ensure reliable and reproducible results in the quantitative analysis of Raltegravir.

The following sections present a comparative summary of the quantitative data associated with each technique, detailed step-by-step experimental protocols, and visual workflows to facilitate easy implementation in a laboratory setting.

Quantitative Data Summary

The selection of a sample preparation technique is often guided by the desired analytical performance. The following tables summarize key quantitative parameters for LLE, SPE, and PPT methods for Raltegravir analysis, allowing for a direct comparison of their efficacy.

Table 1: Liquid-Liquid Extraction (LLE) Performance Data

ParameterReported ValuesReferences
Linearity Range 2.0 - 6000 ng/mL[1]
2 - 1000 ng/mL[2][3]
5 - 2560 ng/mL[4]
Extraction Recovery 92.6% (Raltegravir), 91.8% (IS)[1][5]
87%[2][3]
80%[4]
Intra-day Precision (%RSD) < 5.87%[6]
Inter-day Precision (%RSD) < 8.26%[6]
Accuracy 97.26% - 101.35%[6]
94.8% - 106.8%[2]

Table 2: Solid-Phase Extraction (SPE) Performance Data

ParameterReported ValuesReferences
Linearity Range 20 - 10,000 ng/mL[7][8]
Extraction Recovery ~90% (Raltegravir and IS)[7][8]
Intra-day Precision (%CV) 1.4% - 3.8%[7]
Inter-day Precision (%CV) 2.4% - 7.9%[7]
Accuracy 97.5% - 104.4%[7]

Table 3: Protein Precipitation (PPT) Performance Data

ParameterReported ValuesReferences
Linearity Range 2 - 2000 nmol/L[9]
10 - 3000 ng/mL[1]
Recovery 105.8% (Raltegravir)[5]
Intra-day Precision (%CV) < 2.5% (plasma), < 4.8% (PBMCs)[9]
Accuracy 99.4% - 108.0% (plasma)[9]
97.9% - 101.4% (PBMCs)[9]

Experimental Protocols and Workflows

This section provides detailed, step-by-step protocols for each sample preparation technique. Accompanying each protocol is a Graphviz diagram illustrating the workflow for enhanced clarity.

Liquid-Liquid Extraction (LLE)

LLE is a widely used technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Protocol:

  • Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.[1]

  • Internal Standard (IS) Addition: Add 50 µL of the internal standard working solution (e.g., Raltegravir-d3) and vortex for 20 seconds.[1]

  • Acidification: Add 50 µL of 0.1% formic acid in water and vortex for another 20 seconds to aid in protein dissociation.[1]

  • Extraction Solvent Addition: Add 2.5 mL of a methylene chloride and n-hexane mixture (50:50, v/v).[1]

  • Extraction: Vortex or rotate the mixture for 10 minutes to ensure thorough extraction.[1]

  • Centrifugation: Centrifuge the samples at approximately 3200 x g for 5 minutes at 10°C to separate the aqueous and organic layers.[1]

  • Supernatant Transfer: Carefully transfer 2.0 mL of the upper organic layer to a new tube.[1]

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase and vortex to dissolve.[1]

  • Analysis: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.[1]

LLE_Workflow cluster_start Sample Preparation cluster_extraction Extraction Steps cluster_final Final Processing Start 100 µL Plasma Add_IS Add Internal Standard Start->Add_IS Acidify Add 0.1% Formic Acid Add_IS->Acidify Add_Solvent Add Methylene Chloride: n-Hexane (1:1) Acidify->Add_Solvent Vortex Vortex 10 min Add_Solvent->Vortex Centrifuge Centrifuge 3200g, 5 min Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used to extract analytes from a complex matrix by adsorbing them onto a solid sorbent, washing away interferences, and then eluting the analyte of interest.

Protocol:

  • Column Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing methanol followed by water through the sorbent bed.

  • Sample Loading: Mix 500 µL of plasma with an appropriate buffer (optimization of pH and ionic strength is crucial) and load the mixture onto the conditioned SPE cartridge.[7]

  • Washing: Wash the cartridge with a weak organic solvent (e.g., a low percentage of methanol in water) to remove endogenous plasma components and other interferences.[7]

  • Elution: Elute Raltegravir and the internal standard from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile, potentially with an acid modifier).[7]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Analysis: Inject the reconstituted sample into the analytical instrument.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_final Final Steps Condition Condition SPE Cartridge Load_Sample Load Plasma Sample Condition->Load_Sample Wash Wash Cartridge Load_Sample->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Solid-Phase Extraction Workflow
Protein Precipitation (PPT)

PPT is a straightforward and rapid method that involves adding a precipitating agent, typically an organic solvent like acetonitrile, to a biological sample to denature and precipitate proteins.

Protocol:

  • Sample Aliquoting: Take an aliquot of the plasma sample (e.g., 50 µL).

  • Precipitating Agent Addition: Add a sufficient volume of cold acetonitrile (e.g., 150 µL, a 3:1 ratio of solvent to sample) to the plasma.[10]

  • Vortexing: Vortex the mixture vigorously for about 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g) for 5-10 minutes to pellet the precipitated proteins.[8]

  • Supernatant Transfer: Carefully collect the supernatant containing Raltegravir and the internal standard.

  • Optional Evaporation and Reconstitution: Depending on the required sensitivity, the supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

  • Analysis: Inject the supernatant or reconstituted sample for chromatographic analysis.

PPT_Workflow cluster_start Initial Step cluster_precipitation Precipitation cluster_final Final Analysis Start Plasma Sample Add_ACN Add Acetonitrile Start->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze Direct Injection or Evaporation/Reconstitution for LC-MS/MS Collect_Supernatant->Analyze

Protein Precipitation Workflow

The choice of sample preparation technique for Raltegravir analysis depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. LLE and SPE offer cleaner extracts and can achieve lower limits of quantification, making them suitable for demanding applications. PPT, while being the simplest and fastest method, may be more susceptible to matrix effects. The provided protocols and workflows serve as a practical guide for implementing these techniques, and the quantitative data summary aids in selecting the most appropriate method for specific research needs. Proper validation of the chosen method is essential to ensure the accuracy and reliability of the analytical results.

References

Application Notes and Protocols for Protein Precipitation of Raltegravir in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raltegravir (RAL) is an antiretroviral drug, the first approved HIV-1 integrase strand transfer inhibitor, used in the treatment of HIV infection.[1][2][3] Accurate quantification of Raltegravir in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Protein precipitation is a widely adopted method for the preparation of plasma samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4][5] This technique is favored for its simplicity, speed, and cost-effectiveness, efficiently removing proteins that can interfere with the analysis and damage analytical columns.[5]

This document provides detailed application notes and standardized protocols for the protein precipitation of Raltegravir from human plasma samples. The described methods are suitable for subsequent analysis by LC-MS/MS.

Physicochemical Properties of Raltegravir

The physicochemical properties of Raltegravir are influenced by pH.[1][6] Its lipophilicity is pH-dependent, decreasing as the pH increases from 5 to 9.[1][6] The pKa of Raltegravir has been determined to be 6.7.[1][6] In plasma, Raltegravir is approximately 83% bound to proteins, primarily albumin.[1][6] Understanding these properties is essential for optimizing sample preparation and analytical methods.

Protein Precipitation Methodologies

The most common approach for Raltegravir extraction from plasma is protein precipitation using an organic solvent. Acetonitrile is a frequently used precipitant due to its high efficiency in protein removal.[1][4][7] Methanol and mixtures of solvents are also utilized. The general principle involves the addition of a water-miscible organic solvent to the plasma sample, which disrupts the hydration layer around the proteins, leading to their precipitation.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the protein precipitation of Raltegravir from plasma samples.

workflow cluster_extraction Sample Preparation plasma Plasma Sample (e.g., 100 µL) vortex1 Vortex Mix plasma->vortex1 is Internal Standard (IS) (e.g., Raltegravir-d3) is->vortex1 precipitant Precipitating Agent (e.g., Acetonitrile) precipitant->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: General workflow for Raltegravir extraction from plasma via protein precipitation.

Experimental Protocols

Protocol 1: Acetonitrile Precipitation

This protocol is a commonly cited method for the precipitation of Raltegravir from plasma.[1][4]

Materials and Reagents:

  • Human plasma containing Raltegravir

  • Raltegravir reference standard

  • Raltegravir-d3 (internal standard)

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard solution (Raltegravir-d3 in a suitable solvent like methanol).

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of precipitant to plasma is often effective).[7]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Inject an appropriate volume of the supernatant into the LC-MS/MS system.

Protocol 2: Methanol Precipitation

Methanol can also be used as an alternative to acetonitrile for protein precipitation.

Materials and Reagents:

  • Same as Protocol 1, with Methanol (HPLC grade) replacing Acetonitrile.

Procedure:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 300 µL of ice-cold methanol to the plasma sample.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant for LC-MS/MS analysis.

Data Presentation

The following tables summarize quantitative data from various studies employing protein precipitation for Raltegravir analysis in plasma.

Table 1: Linearity and Quantification Limits

Precipitating AgentLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
Acetonitrile2.0 - 60002.0[2][4]
Acetonitrile10 - 200010[8]
Acetonitrile2 - 2000 (nmol/L)2 (nmol/L)[9]
Acetonitrile2.5 - Not Specified2.5[1]

Table 2: Recovery and Matrix Effects

Precipitating AgentMean Extraction Recovery (%)IS-Normalized Matrix Factor RangeReference
Methylene chloride and n-hexane92.6 (Raltegravir), 91.8 (IS)0.992 - 0.999[2][4]

Table 3: Precision and Accuracy

ParameterConcentration LevelPrecision (%CV)Accuracy (%)Reference
Intra-batchLQC, MQC, HQC2.77 - 3.6498.3 - 103.9[2]
Inter-batchLQC, MQC, HQC< 10.497.2 - 103.4[3]
OverallLLOQ, LQC, MQC, HQC≤ 15≤ 15 (relative error)[8]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the sample preparation steps and the final analytical outcome.

logical_relationship start Start: Plasma Sample ppt Protein Precipitation (Solvent Addition) start->ppt Input separation Separation of Precipitate (Centrifugation) ppt->separation Process extraction Supernatant Extraction separation->extraction Process analysis Instrumental Analysis (LC-MS/MS) extraction->analysis Input for Analysis end End: Quantitative Data analysis->end Output

Caption: Logical flow from sample preparation to data generation.

Conclusion

Protein precipitation is a robust and efficient method for the extraction of Raltegravir from plasma samples for quantitative analysis. The protocols outlined, primarily utilizing acetonitrile, offer a reliable and high-throughput approach for sample preparation in research and clinical settings. The provided data from various studies demonstrate the method's capability to achieve excellent linearity, recovery, precision, and accuracy, making it a cornerstone technique in the bioanalysis of Raltegravir.

References

Application Note: High-Recovery Liquid-Liquid Extraction of Raltegravir from Human Plasma for Accurate LC-MS/MS Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Raltegravir is a potent antiretroviral drug, an integrase strand transfer inhibitor, pivotal in the management of Human Immunodeficiency Virus (HIV-1) infection. Accurate quantification of Raltegravir in biological matrices, particularly plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and reproducible liquid-liquid extraction (LLE) protocol for the efficient recovery of Raltegravir from human plasma, enabling sensitive and reliable analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method employs a liquid-liquid extraction technique to isolate Raltegravir from complex plasma matrices. The protocol is based on the differential solubility of Raltegravir in an aqueous plasma sample and an immiscible organic solvent system. By adjusting the pH of the aqueous phase, the ionization of Raltegravir is suppressed, promoting its partitioning into the organic phase. This process effectively removes proteins and other endogenous interferences, resulting in a cleaner sample for LC-MS/MS analysis and minimizing matrix effects. A stable isotope-labeled internal standard (IS), such as Raltegravir-d3 or ¹³C₆-Raltegravir, is utilized to ensure accuracy and precision by compensating for any variability during the extraction and analytical process.

Quantitative Data Summary

The following table summarizes the performance characteristics of various validated liquid-liquid extraction methods for Raltegravir from human plasma, as reported in the literature.

ParameterMethod 1[1][2]Method 2[3]Method 3[4]
Analyte RaltegravirMK-0518 (Raltegravir)Raltegravir
Internal Standard (IS) Raltegravir-d3¹³C₆-MK-0518Not Specified
Biological Matrix Human PlasmaHuman PlasmaHuman Plasma
Sample Volume 100 µL[1][2]200 µL[3]Not Specified
Extraction Solvent Methylene Chloride & n-Hexane (50:50, v/v)[1][2]Hexane & Methylene Chloride[3]Not Specified
Linearity Range 2.0–6000 ng/mL[1][2]2–1000 ng/mL[3]5–2560 ng/mL[4]
Mean Extraction Recovery (Raltegravir) 92.6%[1][2]87%[3]80%[4]
Mean Extraction Recovery (IS) 91.8%[1][2]Not SpecifiedNot Specified
IS-Normalized Matrix Factor 0.992 to 0.999[1][2]Not SpecifiedNo significant matrix effect observed[4]
Intra-day Precision (%CV) Not Specified≤ 3.1%[3]2.4% to 11.2%[4]
Inter-day Precision (%CV) Not SpecifiedNot Specified2.4% to 11.2%[4]
Intra-day Accuracy Not Specified94.8% to 106.8%[3]2.5% to 12.9% (inaccuracy)[4]
Inter-day Accuracy Not SpecifiedWithin 7.5% of nominal[3]2.5% to 12.9% (inaccuracy)[4]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the liquid-liquid extraction of Raltegravir from human plasma.

Materials and Reagents
  • Raltegravir analytical standard

  • Raltegravir-d3 or ¹³C₆-Raltegravir (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • Methylene chloride (DCM)

  • n-Hexane

  • Human plasma (blank, collected in EDTA-vacutainers)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Evaporation tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge (capable of 3204g and 10 °C)

  • Sample concentrator (e.g., nitrogen evaporator)

Preparation of Solutions
  • Raltegravir Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Raltegravir in methanol.[1]

  • Working Standard Solutions: Prepare working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.[1]

  • Internal Standard Working Solution (e.g., 400 ng/mL): Prepare a working solution of the internal standard by diluting its stock solution in methanol.[1]

  • Calibration Standards (CSs) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a series of calibration standards (e.g., 2.0 to 6000 ng/mL) and quality control samples at low, medium, and high concentrations.[1]

  • Extraction Solvent: Prepare a 50:50 (v/v) mixture of methylene chloride and n-hexane.

Sample Preparation and Extraction Procedure
  • Sample Thawing: Allow all plasma samples (unknowns, CSs, and QCs) to thaw and equilibrate to room temperature.

  • Aliquoting: To a labeled microcentrifuge tube, add 100 µL of the plasma sample.[1]

  • Internal Standard Addition: Add 50 µL of the internal standard working solution to each tube and vortex for 20 seconds.[1]

  • Acidification: Add 50 µL of 0.1% formic acid in water to each tube and vortex for another 20 seconds. This step aids in breaking the drug-protein binding.[1]

  • Liquid-Liquid Extraction: Add 2.5 mL of the extraction solvent (50:50 v/v methylene chloride:n-hexane) to each tube.[1]

  • Mixing: Vortex or mix the samples on a rotospin for 10 minutes to ensure thorough mixing and partitioning of the analyte.[1]

  • Phase Separation: Centrifuge the samples at 3204g for 5 minutes at 10 °C to separate the aqueous and organic layers.[1]

  • Supernatant Transfer: Carefully transfer 2.0 mL of the upper organic layer to a clean evaporation tube, being cautious not to disturb the aqueous layer.[1]

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100-200 µL) to ensure compatibility with the LC-MS/MS system and enhance peak shape.[1]

  • Sample Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the liquid-liquid extraction protocol for Raltegravir.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis P1 Thaw Plasma Samples P2 Aliquot 100 µL Plasma P1->P2 P3 Add 50 µL Internal Standard P2->P3 P4 Vortex (20s) P3->P4 P5 Add 50 µL 0.1% Formic Acid P4->P5 P6 Vortex (20s) P5->P6 E1 Add 2.5 mL Extraction Solvent (DCM:Hexane, 50:50) P6->E1 E2 Mix (10 min) E3 Centrifuge (3204g, 5 min, 10°C) E4 Transfer 2.0 mL Organic Layer E5 Evaporate to Dryness E6 Reconstitute in Mobile Phase A1 Inject into LC-MS/MS E6->A1

Caption: Workflow for Raltegravir Liquid-Liquid Extraction.

Method Validation Logic

This diagram outlines the logical relationships between the key validation parameters for the analytical method.

G Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Linearity->LLOQ Accuracy->Precision Recovery->MatrixEffect

Caption: Key Parameters for Analytical Method Validation.

References

Application Notes and Protocols for the Quantification of Raltegravir using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

Raltegravir is an antiretroviral drug, specifically an integrase strand transfer inhibitor, used in the treatment of HIV infection. Accurate and precise quantification of Raltegravir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the quantitative analysis of Raltegravir and its deuterated internal standard, Raltegravir-d4, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Multiple Reaction Monitoring (MRM).

Principle of the Method

The method involves the extraction of Raltegravir and the internal standard from a biological matrix, followed by chromatographic separation using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in MRM mode. The MRM transitions are specific precursor-to-product ion pairs for Raltegravir and its deuterated internal standard, ensuring high selectivity and sensitivity.

MRM Transitions

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantifying specific compounds in complex mixtures. It involves the selection of a specific precursor ion (Q1) and a specific product ion (Q3) for each analyte. While specific MRM transitions for this compound were not explicitly found in the reviewed literature, transitions for Raltegravir and other isotopically labeled internal standards are well-documented. These can serve as a starting point for method development with this compound, with the expectation of a +4 Da mass shift for the precursor ion and potentially for the product ion as well, depending on the location of the deuterium labels.

Table 1: MRM Transitions for Raltegravir and Isotopically Labeled Internal Standards

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
RaltegravirPositive445.2361.2[1]
RaltegravirPositive445.0109.0
RaltegravirNegative443.1316.1[2]
Raltegravir-d3Negative446.1319.0[2]
Raltegravir Internal StandardPositive451.1367.2[1]
¹³C₆-RaltegravirPositive451.0367.0

Note: The specific deuterated internal standard used in reference[1] was not explicitly named as this compound. Researchers should optimize MRM transitions for this compound based on its specific isotopic labeling pattern.

Experimental Protocols

Protocol 1: Quantification of Raltegravir in Human Plasma (Positive Ionization)

This protocol is adapted from a validated LC-MS/MS method for the quantification of Raltegravir in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series HPLC or equivalent

  • Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • MS System: API 4000 triple quadrupole mass spectrometer or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • MRM Transitions:

    • Raltegravir: Q1 445.2 -> Q3 361.2

    • This compound (predicted): Q1 449.2 -> Q3 (to be determined, likely 361.2 or 365.2)

  • Key MS Parameters:

    • Curtain Gas: 20 psi

    • Collision Gas: 6 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

3. Quantitative Data Summary

ParameterValue
Linearity Range1 - 2000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy85 - 115%
Protocol 2: Quantification of Raltegravir in Human Plasma (Negative Ionization)

This protocol is based on a method utilizing negative ionization mode, which may offer different selectivity.[2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution.

  • Add 50 µL of 1 M ammonium acetate buffer (pH 5.0).

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Shimadzu UFLC system or equivalent

  • Column: Phenomenex Kinetex C18, 2.6 µm, 2.1 x 50 mm

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35°C

  • MS System: AB Sciex API 5500 triple quadrupole mass spectrometer or equivalent

  • Ionization Mode: Negative Electrospray Ionization (ESI)

  • MRM Transitions:

    • Raltegravir: Q1 443.1 -> Q3 316.1[2]

    • This compound (predicted based on Raltegravir-d3): Q1 447.1 -> Q3 319.0 or other appropriate fragment

  • Key MS Parameters:

    • Curtain Gas: 30 psi

    • Collision Gas: 8 psi

    • IonSpray Voltage: -4500 V

    • Temperature: 550°C

    • Ion Source Gas 1: 55 psi

    • Ion Source Gas 2: 55 psi

3. Quantitative Data Summary

ParameterValueReference
Linearity Range2 - 6000 ng/mL[2]
Correlation Coefficient (r²)≥0.9978[2]
Lower Limit of Quantification (LLOQ)2.0 ng/mL[2]
Intra-batch Precision (%CV)2.77% to 3.64%[2]
Accuracy98.3–103.9%[2]
Mean Extraction RecoveryRaltegravir: 92.6%, Raltegravir-d3: 91.8%[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation (C18 Column) injection->lc_separation esi Electrospray Ionization (ESI) lc_separation->esi ms_detection MS/MS Detection (MRM) esi->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis Data Acquisition & Processing

Caption: Experimental workflow for the quantitative analysis of Raltegravir.

mrm_concept cluster_ms Tandem Mass Spectrometer q1 Q1: Precursor Ion Selection q2 q2: Collision Cell (Fragmentation) q1->q2 Precursor Ion q3 Q3: Product Ion Selection q2->q3 Fragment Ions detector Detector q3->detector Product Ion raltegravir Raltegravir (m/z 445.2) raltegravir->q1 raltegravir_is This compound (m/z 449.2) raltegravir_is->q1

Caption: Conceptual diagram of the Multiple Reaction Monitoring (MRM) process.

References

Application Note: A Validated UPLC-MS/MS Method for the Quantification of Raltegravir in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Raltegravir is a potent anti-retroviral agent belonging to the class of integrase strand transfer inhibitors, crucial in the management of Human Immunodeficiency Virus (HIV) infection.[1] Accurate and sensitive quantification of Raltegravir in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Raltegravir in human plasma. The method is rapid, sensitive, and specific, making it suitable for high-throughput analysis in a clinical or research setting.

Experimental Protocols

1. Materials and Reagents

  • Raltegravir reference standard (98.5% purity)

  • Raltegravir-d3 or ¹³C₆-Raltegravir as internal standard (IS)

  • Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)

  • Formic acid (FA)

  • Methylene chloride and n-hexane (HPLC grade)

  • Human plasma (K₂EDTA as anticoagulant)

2. Standard and Quality Control Sample Preparation

  • Stock Solutions: Prepare a 1 mg/mL stock solution of Raltegravir in a 50:50 (v/v) mixture of acetonitrile and water.[2] Prepare a stock solution of the internal standard (e.g., Raltegravir-d3) in methanol at a concentration of 1 mg/mL.[1]

  • Working Solutions: Serially dilute the Raltegravir stock solution with a suitable solvent (e.g., 80:20 water:methanol) to prepare working solutions for calibration standards and quality control (QC) samples.[3]

  • Calibration Standards (CS) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples. Typical concentration ranges for calibration curves are from 2.0 to 6000 ng/mL.[1] QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[1]

3. Sample Preparation

Two primary methods for plasma sample preparation are protein precipitation (PPT) and liquid-liquid extraction (LLE).

  • Protein Precipitation (PPT):

    • To 50 µL of plasma sample, add 100 µL of the internal standard solution (prepared in acetonitrile or methanol).[3][4]

    • Vortex the mixture for 10 seconds to precipitate proteins.[3]

    • Centrifuge the samples at 10,000 x g for 10 minutes.[3]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[3]

    • Reconstitute the dried extract in a suitable volume of the mobile phase.[3][5]

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma sample, add 50 µL of the internal standard solution.[1]

    • Add 50 µL of 0.1% formic acid in water and vortex.[1]

    • Add 2.5 mL of an extraction solvent mixture (e.g., methylene chloride and n-hexane, 50:50 v/v) and mix for 10 minutes.[1]

    • Centrifuge at 3204 x g for 5 minutes at 10°C.[1]

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.[5]

4. UPLC-MS/MS Instrumental Conditions

  • UPLC System: A Waters ACQUITY UPLC system or equivalent.

  • Column: A reversed-phase column such as an ACQUITY UPLC C18[5] or a Waters CORTECS T3 (2.1x100 mm, 1.6 µm)[3] is suitable.

  • Mobile Phase: A typical mobile phase consists of two solvents:

    • A: 0.1% formic acid in water.[2][5]

    • B: Acetonitrile or methanol with 0.1% formic acid.[2][5]

  • Flow Rate: A flow rate of 0.3-0.6 mL/min is commonly used.[2][6]

  • Gradient Elution: A gradient elution is often employed to achieve optimal separation. For example, starting with a low percentage of organic phase and gradually increasing it.[2][6]

  • Injection Volume: Typically 5-6 µL.[3][7]

  • Column Temperature: Maintained around 40-50°C.[1][2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in either positive[2][5] or negative mode.[1]

  • Multiple Reaction Monitoring (MRM): The instrument is operated in MRM mode to monitor specific precursor-to-product ion transitions for Raltegravir and its internal standard.

Data Presentation

Table 1: UPLC-MS/MS Method Parameters for Raltegravir Quantification

ParameterConditionReference
Chromatography
UPLC SystemWaters ACQUITY UPLC or equivalent[3][5]
ColumnACQUITY UPLC C18 or Waters CORTECS T3 (2.1x100 mm, 1.6 µm)[3][5]
Mobile Phase A0.1% Formic Acid in Water[2][5]
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid[2][5]
Flow Rate0.3 - 0.6 mL/min[2][6]
Column Temperature40 - 50 °C[1][2]
Injection Volume5 - 6 µL[3][7]
Mass Spectrometry
InstrumentTriple Quadrupole Mass Spectrometer[5]
Ionization ModeESI Positive or Negative[1][2][5]
MRM Transition (Raltegravir)m/z 445.2 → 361.2 (Positive) or m/z 443.1 → 316.1 (Negative)[1][2]
MRM Transition (IS - Raltegravir-d3)m/z 446.1 → 319.0 (Negative)[1]
MRM Transition (IS - ¹³C₆-Raltegravir)m/z 451.1 → 367.2 (Positive)[2][8]

Table 2: Method Validation Summary for Raltegravir Quantification in Human Plasma

Validation ParameterResultReference
Linearity Range2 - 6000 ng/mL[1]
5 - 2560 ng/mL[5]
Correlation Coefficient (r²)> 0.995[1][5]
Precision (%CV)
Intra-day2.4% - 11.2%[5]
Inter-day2.4% - 11.2%[5]
Accuracy (%Deviation)
Intra-day2.5% - 12.9%[5]
Inter-day2.5% - 12.9%[5]
Recovery
Raltegravir80% - 92.6%[1][5]
Internal Standard91.8%[1]
Lower Limit of Quantification (LLOQ)2 - 5 ng/mL[1][5]

Mandatory Visualization

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (50-100 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitation Protein Precipitation (Acetonitrile/Methanol) Add_IS->Precipitation Method 1 LLE Liquid-Liquid Extraction (Organic Solvent) Add_IS->LLE Method 2 Vortex Vortex Precipitation->Vortex LLE->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant/ Organic Layer Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject UPLC UPLC Separation (C18 Column) Inject->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for Raltegravir quantification by UPLC-MS/MS.

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Raltegravir in human plasma. The detailed protocol and validation data demonstrate its suitability for a range of applications in clinical and pharmaceutical research, ensuring accurate measurement of this critical antiretroviral drug. The rapid run times and straightforward sample preparation procedures also allow for high-throughput analysis.

References

Application Note: High-Throughput Analysis of Raltegravir-d4 in Dried Blood Spots using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Raltegravir, an HIV integrase inhibitor, in human dried blood spot (DBS) samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Raltegravir-d4 is employed as an internal standard to ensure accuracy and precision. The described method is suitable for therapeutic drug monitoring and pharmacokinetic studies, offering a minimally invasive alternative to traditional venous blood collection. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance data.

Introduction

Raltegravir is a key antiretroviral medication used in the treatment of HIV-1 infection. Therapeutic drug monitoring of Raltegravir is crucial to optimize treatment efficacy and minimize toxicity. Dried blood spot (DBS) sampling has emerged as a valuable technique in clinical and research settings due to its numerous advantages, including minimal invasiveness, ease of collection, and stability of analytes at ambient temperatures for transport and storage. This application note describes a validated LC-MS/MS method for the determination of Raltegravir in DBS samples, utilizing this compound as the internal standard for accurate quantification.

Experimental

Materials and Reagents
  • Raltegravir and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human whole blood (with anticoagulant, e.g., EDTA)

  • DBS collection cards (e.g., Whatman 903)

  • 6 mm handheld punch or automated punch system

  • 96-well collection plates

  • Centrifuge

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

Preparation of Standards and Quality Control Samples

Stock solutions of Raltegravir and this compound are prepared in methanol. Calibration standards and quality control (QC) samples are prepared by spiking human whole blood with appropriate volumes of the Raltegravir stock solution.

Sample Preparation
  • Spotting: Spot 50 µL of each calibration standard, QC sample, or patient blood onto the DBS cards.

  • Drying: Allow the spots to dry at ambient temperature for a minimum of 3 hours.

  • Punching: Punch a 6 mm disc from the center of the dried blood spot into a 96-well plate.

  • Extraction: To each well, add 200 µL of extraction solution (e.g., methanol containing the internal standard, this compound).

  • Elution: Agitate the plate for 30 minutes to ensure complete elution of the analyte and internal standard.

  • Centrifugation: Centrifuge the plate to pellet the paper discs.

  • Transfer: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • Raltegravir: To be optimized based on instrumentation

    • This compound: To be optimized based on instrumentation

Results and Method Validation

The method was validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.

Linearity

The assay was linear over a concentration range of 50 to 10,000 ng/mL for Raltegravir in dried blood spots. The correlation coefficient (r²) was >0.99.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Raltegravir50 - 10,000>0.99
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels (low, medium, high, and lower limit of quantification).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ50<15<15±15±15
Low150<15<15±15±15
Medium1500<15<15±15±15
High7500<15<15±15±15
Recovery

The extraction recovery of Raltegravir from dried blood spots was consistent and reproducible across the different QC levels.

QC LevelMean Extraction Recovery (%)
Low>85
Medium>85
High>85
Stability

Raltegravir in dried blood spots was found to be stable under various storage conditions, including room temperature, refrigerated, and frozen.

Storage ConditionDurationStability (% of initial concentration)
Room Temperature24 hours95 - 105
4°C7 days93 - 107
-20°C30 days92 - 104
Freeze/Thaw (3 cycles)-96 - 103

Experimental Workflow and Method Validation

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Collect Whole Blood Collection (Patient/Spiked) Spot Spot 50 µL onto DBS Card Collect->Spot Dry Air Dry at Ambient Temperature Spot->Dry Punch Punch 6 mm Disc Dry->Punch Add_Solvent Add Extraction Solvent with this compound Punch->Add_Solvent Elute Agitate for 30 min Add_Solvent->Elute Centrifuge Centrifuge Elute->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS System Transfer->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Raltegravir Calibrate->Quantify

Caption: Experimental workflow for the analysis of Raltegravir in DBS.

validation_parameters cluster_core Core Validation Parameters cluster_dbs DBS-Specific Parameters cluster_stability Stability Assessment cluster_matrix Matrix Effects Validation Bioanalytical Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Hematocrit Hematocrit Effect Validation->Hematocrit SpotVolume Spot Volume Effect Validation->SpotVolume Homogeneity Spot Homogeneity Validation->Homogeneity FreezeThaw Freeze-Thaw Stability Validation->FreezeThaw ShortTerm Short-Term Stability (Room Temp) Validation->ShortTerm LongTerm Long-Term Stability (Frozen) Validation->LongTerm Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect

Caption: Key parameters for bioanalytical method validation of DBS assays.

Conclusion

The described LC-MS/MS method for the quantification of Raltegravir in dried blood spots using this compound as an internal standard is accurate, precise, and reliable. The simple sample preparation and the stability of the analyte in DBS make this method highly suitable for therapeutic drug monitoring and pharmacokinetic studies in a variety of clinical and research settings. This approach offers a significant advantage in terms of patient convenience and logistical simplicity compared to conventional plasma-based assays.

Application Note: Intracellular Quantification of Raltegravir Using Raltegravir-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Raltegravir is a potent antiretroviral drug belonging to the class of HIV integrase strand transfer inhibitors. It effectively suppresses viral replication by preventing the integration of viral DNA into the host cell genome.[1][2][3] As the site of action for Raltegravir is intracellular, the quantification of its concentration within cells is crucial for pharmacokinetic studies, drug efficacy assessments, and the overall development of antiretroviral therapies.[1] This application note provides a detailed protocol for the quantification of intracellular Raltegravir in human peripheral blood mononuclear cells (PBMCs) using an ultra-sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Raltegravir-d4 as an internal standard.

The described method is highly sensitive and has been validated for accuracy and precision, making it suitable for clinical and research applications where the precise measurement of intracellular drug concentrations is required.[1][2]

Principle of the Method

This method utilizes ultra-high performance liquid chromatography (UPLC) coupled with a triple quadrupole mass spectrometer (MS/MS) to achieve high sensitivity and selectivity. PBMCs are first isolated from whole blood, and the intracellular components are extracted. This compound is added as an internal standard to account for variability during sample preparation and analysis. The separation of Raltegravir and this compound is achieved on a C18 analytical column, followed by detection using multiple reaction monitoring (MRM) mode. The concentration of Raltegravir in the cell extract is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

  • Raltegravir analytical standard

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Phosphate-buffered saline (PBS)

  • Ficoll-Paque PLUS

  • Nyosil M25 oil

  • Human whole blood containing EDTA

Experimental Protocols

Standard and Quality Control Sample Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Raltegravir and this compound in 50% acetonitrile/water.

  • Working Stock Solutions:

    • Serially dilute the Raltegravir primary stock to prepare working standards. A 100 ng/mL working stock can be further diluted to create a series of 10X working standards.[1]

    • Prepare a working internal standard solution of this compound.[1]

  • Calibration Standards: Prepare calibration standards by spiking the appropriate amount of Raltegravir working solution into a blank matrix (70% methanol). The final concentration range for the calibration curve should be appropriate for the expected intracellular concentrations, for instance, from 0.0023 to 9.2 ng/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

Sample Preparation: PBMC Isolation and Lysis

Two methods for PBMC processing are presented below. The rapid spin-through-oil method is recommended to minimize drug efflux during processing, which can lead to an underestimation of the intracellular concentration.[1]

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs with cold PBS.

  • Centrifuge the cells at 400 x g for 10 minutes to pellet the cells. Discard the supernatant, leaving approximately 1 mL.[1]

  • Resuspend the cells in the residual PBS and transfer to a new 1.5 mL microcentrifuge tube.

  • Centrifuge again at 400 x g for 10 minutes.[1]

  • Remove the supernatant and resuspend the cell pellet in 500 µL of cold 70% methanol for cell lysis.[1]

  • Vortex and sonicate the cell lysate for 30 minutes.[4]

  • Centrifuge at 14,000 rpm for 10 minutes at 20 °C.[4]

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Isolate PBMCs as described in the conventional method (step 1).

  • Resuspend the cells in 1 mL of cold PBS.

  • Carefully layer the cell suspension onto 150 µL of Nyosil M25 oil in a microcentrifuge tube.[1]

  • Centrifuge the tubes at 17,000 x g for 1 minute at 4°C to pellet the cells through the oil layer.[1]

  • Remove the aqueous PBS layer and wash the area above the oil twice with 1 mL of water.[1]

  • Aspirate the water and the oil layer.

  • Extract the cell pellet with 500 µL of cold 70% methanol.[1]

  • Vortex and sonicate the cell lysate for 30 minutes.[4]

  • Centrifuge at 14,000 rpm for 10 minutes at 20 °C.[4]

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: UPLC system

  • Column: Shim-pack XR-ODSII 2.0 mm × 75 mm or equivalent[1]

  • Column Temperature: 50°C[1]

  • Autosampler Temperature: 15°C[1]

  • Mobile Phase A: 0.1% Formic acid in water[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[1]

  • Flow Rate: 0.6 mL/min[1]

  • Injection Volume: 20 µL[4]

  • Gradient Elution:

    • Start with 25% B for 1 minute.

    • Linear gradient from 25% to 90% B over 4 minutes.

    • Wash with 100% B for 1 minute.

    • Re-equilibrate at 25% B for 2 minutes.[1]

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • MRM Transitions:

    • Raltegravir: Q1: 445.2 m/z, Q3: 361.2 m/z[1]

    • This compound: Q1: 449.2 m/z, Q3: 365.2 m/z (Note: These are predicted transitions for this compound based on Raltegravir and should be confirmed empirically).

Data Presentation

Quantitative Data Summary
ParameterValueReference
Linear Range 0.0023 - 9.2 ng/mL[1][2][5]
Lower Limit of Quantification (LLOQ) 0.0023 ng/mL[1]
Intra-day Precision (%CV) < 15%[1][2][5]
Inter-day Precision (%CV) < 15%[1][2][5]
Accuracy (%Deviation) < 15% (except LLOQ)[1][2][5]
LLOQ Precision (%CV) < 20%[1][2][5]
LLOQ Accuracy (%Deviation) < 20%[1][2][5]

Visualizations

Raltegravir Mechanism of Action

Raltegravir_Mechanism_of_Action cluster_virus HIV Replication Cycle cluster_host Host Cell Viral RNA Viral RNA Reverse_Transcription Reverse Transcription Viral RNA->Reverse_Transcription Reverse Transcriptase Viral DNA Viral DNA Integration Integration Viral DNA->Integration Integrase Reverse_Transcription->Viral DNA Host_DNA Host Cell DNA Integrated_Provirus Integrated Provirus Integration->Host_DNA Raltegravir Raltegravir Raltegravir->Integration Inhibits Strand Transfer

Caption: Mechanism of Raltegravir inhibiting HIV integrase.

Experimental Workflow for Intracellular Raltegravir Quantification

Intracellular_Raltegravir_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Blood_Sample Whole Blood Sample (with EDTA) PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood_Sample->PBMC_Isolation Washing Cell Washing (Conventional or Spin-through-oil) PBMC_Isolation->Washing Cell_Lysis Cell Lysis (70% Methanol + IS) Washing->Cell_Lysis Extraction Protein Precipitation & Supernatant Collection Cell_Lysis->Extraction UPLC_Separation UPLC Separation (C18 Column) Extraction->UPLC_Separation MS_Detection MS/MS Detection (MRM Mode) UPLC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio vs. Cal Curve) MS_Detection->Quantification

Caption: Workflow for intracellular Raltegravir quantification.

Conclusion

The described UPLC-MS/MS method provides a robust and highly sensitive approach for the quantification of intracellular Raltegravir in human PBMCs. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The detailed protocol for sample preparation, including a rapid spin-through-oil method, minimizes analytical variability and provides a reliable tool for researchers, scientists, and drug development professionals in the field of HIV research.

References

Application Notes and Protocols for the Use of Raltegravir-d4 in Pediatric Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raltegravir, an integrase strand transfer inhibitor, is a key antiretroviral agent for the treatment of HIV-1 infection in adults and children. Establishing the appropriate dosage for pediatric populations requires dedicated pharmacokinetic (PK) studies to characterize the drug's absorption, distribution, metabolism, and excretion (ADME). Due to ethical and practical limitations on blood sample volumes in children, highly sensitive and specific bioanalytical methods are essential. The use of a stable isotope-labeled internal standard, such as Raltegravir-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Raltegravir in pediatric plasma samples. This document provides detailed application notes and protocols for conducting such studies, based on methodologies employed in major pediatric clinical trials like IMPAACT P1066.

Stable isotope-labeled internal standards are non-radioactive and safe for use in vulnerable populations, including children[1][2]. They offer high precision in bioanalysis by correcting for variability during sample preparation and analysis[2]. This compound, being chemically identical to Raltegravir but with a different mass, co-elutes chromatographically but is distinguished by the mass spectrometer, ensuring accurate quantification.

Data Presentation: Raltegravir Pharmacokinetics in Pediatric Populations

The following tables summarize key pharmacokinetic parameters for Raltegravir in different pediatric age groups, primarily derived from the IMPAACT P1066 study. This study evaluated various formulations, including chewable tablets and granules for oral suspension[3]. Dosing was generally weight-based, targeting approximately 6 mg/kg twice daily[3][4].

Table 1: Raltegravir Pharmacokinetic Parameters in HIV-Infected Children and Adolescents (IMPAACT P1066)

Age CohortFormulationNGeometric Mean AUC0-12h (µM·hr)Geometric Mean C12h (nM)
12 to <19 years400 mg Film-Coated Tablet1218.0115
6 to <12 yearsChewable Tablet1122.6130
2 to <6 yearsChewable Tablet1121.3111
6 months to <2 yearsGranules for Suspension820.0115
4 weeks to <6 monthsGranules for Suspension1119.971

Data synthesized from findings reported in population pharmacokinetic analyses of the P1066 study.[3]

Table 2: Target Pharmacokinetic Parameters for Pediatric Raltegravir Formulations

ParameterTarget RangeRationale
AUC0-12h 14 - 45 µM·hrTo match exposure levels known to be safe and effective in adults.
C12h (Trough) ≥ 75 nMTo maintain plasma concentrations above the level required for viral suppression.

Targets were pre-specified for dose selection in pediatric cohorts to ensure adequate drug exposure.[3]

Experimental Protocols

This section details a representative experimental protocol for the quantification of Raltegravir in pediatric plasma samples using this compound as an internal standard (IS). The method is based on LC-MS/MS, which provides the necessary sensitivity and selectivity for small-volume samples.

Protocol 1: Raltegravir Quantification in Pediatric Plasma via Liquid-Liquid Extraction LC-MS/MS

This protocol is suitable for studies where a slightly larger sample volume is available and clean extracts are prioritized.

1. Materials and Reagents:

  • Raltegravir analytical standard

  • This compound (Internal Standard)

  • Human plasma (drug-free, for calibration standards and quality controls)

  • Acetonitrile (HPLC grade)

  • Ammonium Formate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Methylene chloride and n-hexane (or other suitable extraction solvent)

  • Deionized water

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of Raltegravir and this compound in acetonitrile.

  • Working Standard Solutions: Serially dilute the Raltegravir stock solution with 50:50 acetonitrile/water to prepare working standards for calibration curve (e.g., 10 to 10,000 ng/mL) and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation (96-well Liquid-Liquid Extraction):

  • Pipette 200 µL of study sample, calibration standard, or QC sample into a 96-well plate.

  • Add 25 µL of the Internal Standard Working Solution (this compound) to all wells except for the double blank (matrix blank).

  • Vortex the plate briefly (approx. 30 seconds).

  • Add 1 mL of extraction solvent (e.g., methylene chloride/n-hexane mixture).

  • Seal the plate and mix thoroughly for 10-15 minutes on a plate shaker.

  • Centrifuge the plate at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 150 µL of mobile phase.

  • Seal the plate, vortex, and centrifuge. The plate is now ready for injection into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • HPLC System: A system capable of delivering reproducible gradients (e.g., Shimadzu, Waters).

  • Column: Chromolith RP-18e (100 mm x 4.6 mm) or similar C18 column.[5]

  • Mobile Phase: Isocratic or gradient elution using a mixture of 10 mM ammonium formate in water (pH 3.0) and acetonitrile. A typical ratio is 30:70 (v/v).[5]

  • Flow Rate: 1.0 - 1.2 mL/min (may require splitting before the MS interface).[5]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex, Waters).

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Raltegravir: m/z 443.1 → 316.1

    • This compound (IS): m/z 447.1 → 320.1 (Note: The exact transition for this compound should be optimized based on the specific deuteration pattern. The provided transition is hypothetical but representative).

5. Method Validation:

  • The method must be validated according to regulatory guidelines (e.g., FDA, EMA), assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.

  • Linearity: The typical calibration range is 10 to 10,000 ng/mL from a 200 µL plasma sample.

Protocol 2: Raltegravir Quantification in Low-Volume Pediatric Plasma via Protein Precipitation

This protocol is ideal for neonatal and infant studies where sample volume is critically limited (e.g., 10-50 µL).

1. Materials and Reagents:

  • As per Protocol 1.

2. Sample Preparation:

  • Pipette 10-50 µL of study sample, calibration standard, or QC sample into a microcentrifuge tube or 96-well plate.

  • Add a fixed volume of cold acetonitrile (e.g., 3x the plasma volume) containing the this compound internal standard.

  • Vortex vigorously for 1-2 minutes to precipitate plasma proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean plate or vial for injection into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • Conditions are similar to Protocol 1, but may require a more sensitive instrument or optimization to achieve a low LLOQ (e.g., 2-10 ng/mL) from the smaller sample volume.

Visualizations

Experimental_Workflow cluster_pre Sample Collection & Processing cluster_analysis Bioanalytical Procedure cluster_post Data Analysis & Reporting Patient Pediatric Patient Dosing Sample Blood Sample Collection (Timed PK Draws) Patient->Sample Plasma Centrifugation to Obtain Plasma Sample->Plasma Storage Sample Storage (-80°C) Plasma->Storage Prep Sample Preparation (e.g., Liquid-Liquid Extraction) Plasma->Prep IS Addition of This compound (IS) LC LC Separation (C18 Column) Prep->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Peak Area Ratio vs. Conc.) MS->Quant PK Pharmacokinetic Analysis (NCA, PopPK) Quant->PK Report Reporting (AUC, Cmax, C12h) PK->Report

Caption: Workflow for a pediatric Raltegravir PK study.

Signaling_Pathway cluster_0 Logical Relationship: Bioanalysis cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Quantification ral Raltegravir (Analyte in Plasma) extr Co-extraction ral->extr is This compound (Internal Standard) is->extr coelute Co-elution extr->coelute ms_detect Mass-based Differentiation coelute->ms_detect ratio Peak Area Ratio (Analyte / IS) ms_detect->ratio cal Calibration Curve ratio->cal conc Calculate Concentration cal->conc

Caption: Bioanalytical quantification using an internal standard.

References

Application Notes and Protocols for Raltegravir-d4 in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Raltegravir is an antiretroviral drug used to treat HIV-1 infection. Bioequivalence studies are crucial for the development of generic formulations of Raltegravir, ensuring that they perform equivalently to the innovator product. A key component of these studies is the accurate quantification of Raltegravir in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as Raltegravir-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard compensates for variability in sample preparation and instrument response, leading to high accuracy and precision. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in bioequivalence studies of Raltegravir.

I. Bioequivalence Study Design

The design of a bioequivalence study for Raltegravir should take into account the pharmacokinetic properties of the drug.

Study Design Recommendations:

  • Design: A single-dose, open-label, randomized, two-period, two-sequence, crossover design is recommended.[1][2]

  • Subjects: Healthy male and non-pregnant, non-lactating female volunteers are typically enrolled.[3][4]

  • Dosing: The dose administered should be equivalent to the reference listed drug, for example, a single oral dose of 400 mg or 600 mg Raltegravir tablets.[4][5]

  • Study Conditions: Studies are typically conducted under both fasting and fed conditions as food can affect the absorption of Raltegravir.[3][4][5]

  • Washout Period: A sufficient washout period of at least 7 days between the two periods is necessary to ensure complete elimination of the drug from the body.[5]

  • Blood Sampling: A frequent blood sampling schedule is required to accurately characterize the pharmacokinetic profile of Raltegravir.[5]

Table 1: Recommended Blood Sampling Schedule

Time Point (hours)
Pre-dose (0.00)
0.50
1.00
1.50
2.00
2.50
3.00
3.50
4.00
4.50
5.00
6.00
8.00
10.00
12.00
16.00
24.00
36.00
48.00

Source: Adapted from WHO guidance on Raltegravir bioequivalence studies.[5]

II. Bioanalytical Method Using this compound

A validated LC-MS/MS method is the standard for the quantification of Raltegravir in plasma, with this compound used as the internal standard (IS). While the search results specifically mention Raltegravir-d3, the application and principles are identical for this compound.

Experimental Protocol: Plasma Sample Analysis

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

    • Add a specific volume of the internal standard working solution (this compound in a suitable solvent like methanol or acetonitrile).

    • Add a protein precipitating agent, such as acetonitrile or a mixture of methylene chloride and n-hexane.[6][7]

    • Vortex the mixture for a predetermined time to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation.

    • The choice of the analytical column is critical for achieving good separation from endogenous plasma components. A C18 column is commonly used.[6][7]

    • The mobile phase typically consists of a mixture of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol). A gradient elution is often employed.[8]

Table 2: Example Chromatographic Conditions

ParameterCondition
HPLC SystemAgilent 1200 series or equivalent
ColumnChromolith RP-18e (100 mm x 4.6 mm)[6][7]
Mobile Phase A0.1% Formic acid in water[8]
Mobile Phase B0.1% Formic acid in acetonitrile[8]
Flow Rate0.6 mL/min[8]
Column Temperature50°C[8]
Injection Volume10 µL
  • Mass Spectrometric Conditions:

    • A triple quadrupole mass spectrometer is used for detection and quantification.

    • Electrospray ionization (ESI) is a common ionization technique, which can be operated in either positive or negative ion mode. For Raltegravir, both have been reported to be effective.[6][7][8]

    • The instrument is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both Raltegravir and this compound.

Table 3: Example Mass Spectrometric Parameters

ParameterRaltegravirThis compound (IS)
Ionization ModeESI Positive or NegativeESI Positive or Negative
Q1/Q3 (m/z) - Positive445.2 / 361.2[8]451.1 / 367.2 (assuming d6) or similar shift for d4
Q1/Q3 (m/z) - Negative443.1 / 316.1[6][7]446.1 / 319.0 (for d3) or similar shift for d4[6][7]

Method Validation:

The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous components.

  • Linearity: Establishing a linear relationship between concentration and response over a defined range (e.g., 2.0–6000 ng/mL).[6][7]

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification).

  • Recovery: The extraction efficiency of the analyte and internal standard. Mean extraction recovery for Raltegravir has been reported to be around 92.6%.[6][7]

  • Matrix Effect: Assessing the impact of plasma components on the ionization of the analyte and internal standard.

  • Stability: Evaluating the stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

III. Pharmacokinetic and Bioequivalence Analysis

Pharmacokinetic Parameters:

The plasma concentration-time data for each subject are used to calculate the following key pharmacokinetic parameters:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

  • t1/2: Elimination half-life. The apparent terminal half-life of Raltegravir is approximately 9 hours.[5]

Table 4: Pharmacokinetic Parameters of Raltegravir (400 mg single dose, fasting)

ParameterValue
Tmax~3 hours[5]
Terminal t1/2~9 hours[5]
Protein Binding~83%[9]

Bioequivalence Acceptance Criteria:

For two formulations to be considered bioequivalent, the 90% confidence interval (CI) for the geometric mean ratio (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ should fall within the acceptance range of 80.00% to 125.00%.[5] Due to the high variability of Raltegravir's pharmacokinetics, a wider acceptance range for Cmax may be considered if justified.[5]

IV. Visualizations

Bioequivalence_Study_Workflow cluster_Study_Design Study Design cluster_Bioanalysis Bioanalysis cluster_Data_Analysis Data Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization Subject_Recruitment->Randomization Dosing_Period_1 Period 1: Dosing (Test or Reference) Randomization->Dosing_Period_1 Washout Washout Period (≥ 7 days) Dosing_Period_1->Washout Blood_Sampling Serial Blood Sampling Dosing_Period_1->Blood_Sampling Dosing_Period_2 Period 2: Dosing (Crossover) Washout->Dosing_Period_2 Dosing_Period_2->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (Protein Precipitation with this compound IS) Plasma_Separation->Sample_Preparation LC_MSMS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MSMS_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (Cmax, AUC) LC_MSMS_Analysis->PK_Parameter_Calculation Statistical_Analysis Statistical Analysis (90% Confidence Intervals) PK_Parameter_Calculation->Statistical_Analysis Bioequivalence_Conclusion Bioequivalence Conclusion Statistical_Analysis->Bioequivalence_Conclusion

Caption: Workflow for a Raltegravir bioequivalence study.

Sample_Preparation_Workflow Plasma_Sample 100 µL Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Add_Precipitant Add Protein Precipitating Agent Add_IS->Add_Precipitant Vortex Vortex Mix Add_Precipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MSMS Inject into LC-MS/MS Supernatant_Transfer->LC_MSMS

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Raltegravir-d4 in Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical quantification of Raltegravir using its deuterated internal standard, Raltegravir-d4.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound as an internal standard (IS)?

A1: The optimal concentration for this compound should be determined during method development. A common starting point is a concentration that produces a robust and reproducible signal in the mass spectrometer, typically in the mid-range of the calibration curve for Raltegravir. For example, if your Raltegravir calibration curve spans 5-2500 ng/mL, a this compound concentration of 100-500 ng/mL could be a reasonable starting point. The goal is to have an IS signal that is strong enough to be precise but not so high that it causes detector saturation or significant cross-signal contributions to the analyte.[1]

Q2: My this compound signal is highly variable between samples. What are the potential causes?

A2: High variability in the internal standard response can stem from several sources. Key factors include inconsistent sample preparation (e.g., variable recovery during extraction), issues with the autosampler (inconsistent injection volumes), matrix effects that disproportionately affect the IS, or instability of the IS in the sample or reconstitution solvent.[2] It is also crucial to ensure thorough mixing of the IS with the biological matrix.[2]

Q3: Can this compound completely correct for matrix effects?

A3: While stable isotope-labeled internal standards like this compound are the best choice for compensating for matrix effects, they may not correct for them perfectly in all situations.[3][4] "Differential matrix effects" can occur if co-eluting matrix components suppress or enhance the ionization of the analyte and the IS to different extents.[4] This can be exacerbated by slight chromatographic separation between Raltegravir and this compound, a phenomenon known as the "deuterium isotope effect," which can cause them to experience different matrix environments as they elute.[3][5]

Q4: I've observed a slight shift in retention time between Raltegravir and this compound. Is this normal and how can I address it?

A4: Yes, a small retention time shift is a known deuterium isotope effect and is not uncommon, especially in reversed-phase chromatography where deuterium can slightly alter the molecule's lipophilicity.[3][5] If the shift is significant enough to cause differential matrix effects, you may need to adjust your chromatography. Using a column with slightly less resolution can sometimes help the peaks to co-elute more closely, mitigating the issue.[5]

Q5: How do I test for cross-interference between Raltegravir and this compound?

A5: According to ICH M10 guidelines, cross-interference should be assessed. To check for the contribution of the IS to the analyte signal, analyze a blank sample spiked only with this compound. The signal in the Raltegravir MRM channel should be ≤ 20% of the analyte signal at the Lower Limit of Quantification (LLOQ). To check for the analyte's contribution to the IS signal, analyze a sample containing Raltegravir at the Upper Limit of Quantification (ULOQ) without any IS. The signal in the this compound MRM channel should be ≤ 5% of the mean IS response.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound as an internal standard.

Problem 1: Low or No this compound Signal

Potential Cause Troubleshooting Steps
Pipetting Error Verify the IS working solution was added to the sample. Check pipette calibration.
IS Degradation Prepare a fresh this compound working solution from the stock. Verify the stability of the IS in the chosen solvent and under storage conditions.[2]
Poor Extraction Recovery Optimize the sample preparation method (e.g., change extraction solvent, adjust pH). Perform recovery experiments to quantify the loss.[6]
Instrument/Source Issue Confirm MS parameters are correct for this compound. Infuse the IS solution directly into the mass spectrometer to check for a stable signal. Clean the ion source.[7]

Problem 2: High or Saturated this compound Signal

Potential Cause Troubleshooting Steps
IS Concentration Too High Dilute the this compound working solution. The IS response should ideally be high enough for good precision without risking detector saturation.
Cross-Contamination Check for contamination in the blank matrix, reconstitution solvent, or on the LC system. Run a double blank (no analyte, no IS) to investigate.[8]
Pipetting Error Ensure the correct volume of IS was added (e.g., no double spiking).

Problem 3: Inconsistent this compound Recovery

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure consistent timing and technique for each step (e.g., vortexing, evaporation). Automating the sample preparation can improve consistency.
Matrix Effect Variability Evaluate matrix effects across different lots of the biological matrix.[3] If lot-to-lot variability is high, a more rigorous sample clean-up method (e.g., Solid Phase Extraction) may be needed.
pH Sensitivity Minor changes in sample pH can sometimes alter extraction efficiency. Ensure consistent pH across all samples and standards.[9]

Problem 4: Poor Assay Accuracy or Precision Despite Using this compound

Potential Cause Troubleshooting Steps
Differential Matrix Effects This may occur if Raltegravir and this compound separate chromatographically. Adjust the LC method to promote co-elution.[5] A different sample cleanup strategy may also be required.
Cross-Interference The analyte at high concentrations may be suppressing the IS signal, or vice-versa.[9] Verify that the chosen IS concentration does not lead to non-linear responses at the upper or lower ends of the curve.[1]
Non-Parallelism The analytical response of serially diluted study samples is not parallel to the calibration curve. This indicates the IS is not tracking the analyte consistently across the concentration range, often due to matrix effects.[9] Further method optimization is needed.

Quantitative Data Summary

The following tables summarize key performance parameters from validated analytical methods for Raltegravir quantification.

Table 1: Linearity and Sensitivity of Raltegravir Assays

Methodology Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Matrix
UPLC-MS/MS[10][11]5 - 25605Human Plasma
UPLC-MS/MS[1]1 - 250 and 100 - 50001 and 100Human Plasma
HPLC-MS/MS[3]2.0 - 60002.0Human Plasma
LC-MS/MS[12]>0.998 Linearity5Human Plasma
UPLC-MS/MS10.0 - 10,00010.0Human Plasma
UPLC-MS/MS (intracellular)0.0023 - 9.20.0023Human Cell Extract

Table 2: Precision and Accuracy Data for Raltegravir Quantification

Methodology Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy/Inaccuracy (%)
UPLC-MS/MS[10][11]2.4% to 11.2%2.4% to 11.2%2.5% to 12.9%
HPLC-MS/MS[3]2.77% to 3.64%Not Specified98.3% to 103.9%
LC-MS/MS[12]-9.2% to 6.9%-9.2% to 6.9%Within ±20% at LLOQ, 80-120% for other analytes
UPLC-MS/MS≤11.4%≤11.4%≤±8.5% Bias

Table 3: Recovery Data for Raltegravir and Internal Standards

Methodology Raltegravir Recovery (%) Internal Standard (IS) Recovery (%) IS Used
UPLC-MS/MS[10][11]80%Not SpecifiedNot Specified
HPLC-MS/MS[3]92.6%91.8%Raltegravir-d3
UPLC-MS/MS97.0% - 111%94.0% - 104%Raltegravir-d6

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Raltegravir Stock Solution (1 mg/mL): Accurately weigh the required amount of Raltegravir reference standard and dissolve it in a suitable solvent like methanol or a 50:50 mixture of methanol:water to achieve a final concentration of 1 mg/mL.[3]

  • This compound Stock Solution (1 mg/mL): Prepare the this compound stock solution in the same manner as the Raltegravir stock solution.

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with an appropriate solvent (e.g., 80:20 water:methanol).[1] The working solution for the internal standard (this compound) should be prepared at a concentration that will yield the desired final concentration in the analytical sample after addition.

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking blank, drug-free plasma or other biological matrix with the appropriate Raltegravir working solutions.[3]

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

This is a common, high-throughput method for sample cleanup.[1]

  • Aliquot 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add the internal standard working solution (e.g., 100 µL of acetonitrile containing this compound at the optimized concentration).

  • Vortex the mixture vigorously for approximately 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).[10][11]

  • Vortex briefly and inject the sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Aliquot Plasma (50 µL) Add_IS 2. Add this compound in Acetonitrile Sample->Add_IS Vortex1 3. Vortex (Protein Precipitation) Add_IS->Vortex1 Centrifuge 4. Centrifuge Vortex1->Centrifuge Transfer 5. Transfer Supernatant Centrifuge->Transfer Evaporate 6. Evaporate to Dryness Transfer->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 8. Inject Sample Reconstitute->Inject LC 9. UPLC Separation Inject->LC MS 10. MS/MS Detection LC->MS Quantify 11. Quantify Data MS->Quantify troubleshooting_workflow Start Inconsistent this compound Signal Observed CheckPrep Review Sample Preparation Steps? Start->CheckPrep CheckInstrument Review Instrument Performance? CheckPrep->CheckInstrument No Sol_Prep Inconsistent Pipetting? IS Degradation? CheckPrep->Sol_Prep Yes CheckMatrix Evaluate Matrix Effects? CheckInstrument->CheckMatrix No Sol_Instrument Source Contamination? Injection Volume Error? CheckInstrument->Sol_Instrument Yes Sol_Matrix Differential Suppression? Lot-to-Lot Variability? CheckMatrix->Sol_Matrix Yes Action_Prep Re-prepare IS solution. Verify pipette calibration. Sol_Prep->Action_Prep Action_Instrument Clean ion source. Run injection precision test. Sol_Instrument->Action_Instrument Action_Matrix Test different matrix lots. Optimize sample cleanup. Sol_Matrix->Action_Matrix logical_relationships Accuracy Assay Accuracy & Precision IS_Conc IS Concentration Signal IS Signal (Robust & Stable) IS_Conc->Signal Cleanup Sample Cleanup Matrix Matrix Effects (Minimized) Cleanup->Matrix Chroma Chromatography Coelution Analyte/IS Co-elution Chroma->Coelution MS_Params MS Parameters Sensitivity MS Sensitivity (Optimal) MS_Params->Sensitivity Signal->Accuracy Matrix->Accuracy Coelution->Accuracy Sensitivity->Accuracy

References

Technical Support Center: Raltegravir-d4 Isotopic Interference and Crosstalk

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Raltegravir-d4 as an internal standard in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What are isotopic interference and crosstalk in the context of Raltegravir and this compound analysis?

A1:

  • Isotopic Interference: This refers to the contribution of the natural isotopic abundance of the unlabeled analyte (Raltegravir) to the signal of the stable isotope-labeled internal standard (this compound). Raltegravir contains atoms (like Carbon-13) that have naturally occurring heavier isotopes. These can result in a small proportion of Raltegravir molecules having a mass that overlaps with the mass of this compound, potentially inflating the internal standard's signal.

  • Crosstalk: This is the inverse of isotopic interference. It occurs when the this compound internal standard contains a small amount of unlabeled Raltegravir as an impurity from its synthesis. This can contribute to the signal of the analyte, leading to an overestimation of the Raltegravir concentration, especially at the lower limit of quantification (LLOQ).

Q2: How can I identify if I have an isotopic interference or crosstalk issue in my assay?

A2: You can perform the following experiments:

  • Zero Sample Analysis: Analyze a blank matrix sample (e.g., plasma from a subject not dosed with Raltegravir) that has been spiked with your this compound internal standard. Any signal detected in the Raltegravir MRM transition is likely due to crosstalk from the internal standard.

  • High Concentration Analyte Analysis: Analyze a sample containing a high concentration of unlabeled Raltegravir without any this compound. Any signal observed in the this compound MRM transition would indicate isotopic interference from the analyte.

Q3: What are the potential consequences of unaddressed isotopic interference and crosstalk?

A3: Unaddressed interference and crosstalk can lead to:

  • Inaccurate quantification, particularly at low concentrations.

  • A non-linear calibration curve.

  • Increased variability and poor precision in your results.

  • Failure to meet regulatory guidelines for bioanalytical method validation.

Q4: My deuterated internal standard (this compound) seems to have a slightly different retention time than my analyte (Raltegravir). Is this normal?

A4: Yes, a slight chromatographic shift between a deuterated internal standard and the unlabeled analyte can sometimes occur. This is known as the "isotope effect" and is more pronounced with deuterium labeling compared to 13C or 15N labeling. While a small, consistent shift is often acceptable, a significant or variable shift can be problematic as it may indicate that the analyte and internal standard are not experiencing the same matrix effects, which can compromise the accuracy of quantification. If the shift is significant, further chromatographic optimization may be necessary.

Troubleshooting Guides

Issue 1: Unexpectedly high signal for Raltegravir in blank samples.

This issue is often indicative of crosstalk from the this compound internal standard.

Troubleshooting Steps:

  • Confirm the Source:

    • Prepare a "zero sample" by spiking a blank matrix with only the this compound internal standard at the concentration used in your assay.

    • Analyze this sample and monitor the MRM transition for unlabeled Raltegravir.

    • If a peak is observed, this confirms crosstalk.

  • Quantify the Crosstalk:

    • Analyze the zero sample multiple times to determine the average peak area of the interfering signal in the Raltegravir channel.

    • Calculate the percentage contribution of the crosstalk to the LLOQ of your assay. A general rule of thumb is that the response of the internal standard in the analyte channel should be less than 5% of the analyte response at the LLOQ.

  • Mitigation Strategies:

    • Check the Purity of the Internal Standard: Contact the vendor of your this compound to obtain a certificate of analysis detailing its isotopic purity. Commercially available this compound often has an isotopic purity of >99% for d1-d4 forms.[1] If the purity is lower than expected, consider sourcing a new batch or a different internal standard.

    • Adjust Blank Subtraction: If the crosstalk is consistent, you may be able to subtract the average blank response from all samples. However, this approach should be used with caution and properly validated.

    • Increase Chromatographic Resolution: If the crosstalk is due to an isobaric impurity, improving the chromatographic separation may help to resolve the two compounds.

    • Use a Higher Mass-Labeled Standard: If available, an internal standard with a higher degree of deuteration (e.g., Raltegravir-d6) or labeled with a heavier isotope like 13C may have less potential for crosstalk.

Issue 2: Inconsistent or drifting internal standard (this compound) response across a run.

This can be caused by a variety of factors, including instrument instability, matrix effects, or issues with the internal standard itself.

Troubleshooting Steps:

  • Evaluate System Suitability:

    • Inject a solution of this compound in a clean solvent multiple times at the beginning, middle, and end of your analytical run.

    • Consistent peak areas and retention times will indicate that the LC-MS/MS system is performing well.

  • Assess for Matrix Effects:

    • Prepare two sets of samples:

      • Set A: this compound spiked into the mobile phase.

      • Set B: Blank matrix extract spiked with this compound at the same concentration as Set A.

    • A significant difference in the response between Set A and Set B suggests the presence of ion suppression or enhancement from the matrix.

  • Investigate Internal Standard Stability:

    • Deuterated standards can sometimes be susceptible to back-exchange of deuterium for hydrogen, especially in certain solvents or at extreme pH values.

    • Prepare fresh stock solutions of your this compound and compare their performance to older solutions.

  • Optimize Chromatography:

    • Ensure that the this compound peak is not eluting in a region of significant ion suppression.

    • Adjusting the chromatographic gradient or changing the column may be necessary to move the peak to a cleaner region of the chromatogram.

Data Presentation

Table 1: Mass Spectrometric Parameters for Raltegravir and this compound
CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)
RaltegravirPositive445.2361.2
This compoundPositive449.2365.2
RaltegravirNegative443.1316.1
Raltegravir-d3Negative446.1319.0

Note: The parameters for this compound in positive mode are extrapolated based on the d4 mass difference. The negative mode parameters are shown for Raltegravir-d3 as found in the literature.[2][3] Researchers should optimize these parameters on their specific instrumentation.

Table 2: Theoretical Natural Isotopic Abundance of Raltegravir

The molecular formula for Raltegravir is C₂₀H₂₁FN₆O₅. The table below shows the theoretical relative abundance of the first few isotopic peaks.

IsotopeRelative Abundance (%)
M+0 (Monoisotopic)100.00
M+123.37
M+23.78
M+30.43
M+40.04

This data is calculated based on the natural abundance of isotopes and can be used to estimate the potential for interference from unlabeled Raltegravir at the m/z of this compound.

Experimental Protocols

Protocol 1: Assessment of Crosstalk from this compound to Raltegravir Channel
  • Objective: To determine the percentage of signal contribution from the this compound internal standard to the Raltegravir analyte channel.

  • Materials:

    • Blank biological matrix (e.g., human plasma).

    • This compound internal standard stock solution.

    • All necessary reagents and solvents for sample preparation and LC-MS/MS analysis.

  • Procedure:

    • Prepare a "zero sample" by spiking the blank matrix with the this compound internal standard at the working concentration used in the analytical method.

    • Prepare a Lower Limit of Quantification (LLOQ) sample by spiking the blank matrix with Raltegravir at the LLOQ concentration and this compound at its working concentration.

    • Extract both samples using the established sample preparation method.

    • Analyze the extracted samples by LC-MS/MS, monitoring the MRM transitions for both Raltegravir and this compound.

    • Measure the peak area of Raltegravir in the zero sample (Area_crosstalk).

    • Measure the peak area of Raltegravir in the LLOQ sample (Area_LLOQ).

  • Calculation:

    • % Crosstalk = (Area_crosstalk / Area_LLOQ) * 100

  • Acceptance Criteria: The percentage of crosstalk should typically be less than 5% of the analyte response at the LLOQ.

Mandatory Visualizations

Isotopic_Interference_Crosstalk cluster_0 Isotopic Interference cluster_1 Crosstalk Raltegravir_High_Conc High Concentration Raltegravir (Analyte) M_plus_4_Isotope Natural M+4 Isotope Raltegravir_High_Conc->M_plus_4_Isotope has natural Raltegravir_d4_Channel This compound Signal Channel M_plus_4_Isotope->Raltegravir_d4_Channel contributes to Raltegravir_d4_IS This compound (Internal Standard) Unlabeled_Impurity Unlabeled Raltegravir Impurity Raltegravir_d4_IS->Unlabeled_Impurity contains Raltegravir_Channel Raltegravir Signal Channel Unlabeled_Impurity->Raltegravir_Channel contributes to

Caption: Isotopic Interference vs. Crosstalk with this compound.

Troubleshooting_Workflow start Unexpected Signal in This compound Channel? check_high_analyte Analyze High Concentration of Unlabeled Raltegravir start->check_high_analyte signal_present Signal Present? check_high_analyte->signal_present isotopic_interference Isotopic Interference Confirmed signal_present->isotopic_interference Yes no_interference No Isotopic Interference signal_present->no_interference No evaluate_impact Evaluate Impact on Assay Performance isotopic_interference->evaluate_impact troubleshoot_other Troubleshoot Other Sources of Noise no_interference->troubleshoot_other mitigate Implement Mitigation Strategy evaluate_impact->mitigate

Caption: Troubleshooting workflow for suspected isotopic interference.

References

Improving peak shape and resolution for Raltegravir analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Raltegravir, focusing on improving peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for my Raltegravir peak. What are the potential causes and how can I resolve this?

A1: Peak tailing for Raltegravir, a common issue in reverse-phase HPLC, can stem from several factors. A primary cause is the interaction of the analyte with active sites on the silica-based column packing material, particularly residual silanols. Raltegravir possesses functional groups that can engage in secondary interactions with these silanols, leading to a distorted peak shape.[1]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of the mobile phase plays a critical role. Raltegravir's solubility and ionization state are pH-dependent. Using a buffer in the mobile phase can help maintain a consistent pH and suppress the ionization of silanol groups. For Raltegravir analysis, a mobile phase with a slightly acidic pH, such as phosphate buffer at pH 2.5 or 3.0, has been shown to be effective in achieving symmetrical peaks.[2][3]

  • Column Selection: Not all C18 columns are the same. Using a high-purity silica column with end-capping can significantly reduce silanol interactions. Columns like Hypersil BDS C18 or Symmetry C8 have been successfully used to achieve good peak shapes for Raltegravir.[3][4]

  • Mobile Phase Composition: The choice and ratio of organic modifier to aqueous buffer are crucial. A common mobile phase composition for Raltegravir is a mixture of a phosphate or ammonium acetate buffer and an organic solvent like acetonitrile or methanol.[3][5] Optimizing the organic solvent percentage can improve peak symmetry.

  • Flow Rate: While less common, a very high or very low flow rate can sometimes contribute to peak asymmetry. Ensure your flow rate is optimized for your column dimensions and particle size. A typical flow rate for Raltegravir analysis is around 1.0 mL/min.[2][4]

Q2: My Raltegravir peak is splitting into two or more peaks. What could be the reason and what is the solution?

A2: Peak splitting in HPLC can be a complex issue arising from either chromatographic problems or issues with the sample itself.[6][7]

Troubleshooting Steps:

  • Co-elution with an Impurity or Degradant: Raltegravir can degrade under certain stress conditions such as acidic, basic, and oxidative environments.[8][9][10] It is possible that a degradation product is co-eluting with the main peak. To verify this, it is recommended to perform forced degradation studies to understand the retention times of potential degradants.

  • Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause the sample to travel through different paths, resulting in a split peak.[6] Replacing the guard column and, if necessary, the analytical column is a potential solution.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion, including splitting.[11] Whenever possible, dissolve the sample in the mobile phase itself.

  • Instrumental Issues: Problems such as a partially blocked frit or injector issues can also lead to peak splitting.[6] A systematic check of the HPLC system components is advisable.

Q3: I am having difficulty achieving adequate resolution between Raltegravir and its related substances or impurities. How can I improve the resolution?

A3: Achieving good resolution is critical for accurately quantifying Raltegravir and its impurities. Resolution can be improved by optimizing several chromatographic parameters.

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • Organic Solvent Ratio: Adjusting the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can significantly impact resolution. A lower percentage of the organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.

    • Buffer pH: Fine-tuning the pH of the mobile phase buffer can alter the selectivity between Raltegravir and its impurities, thereby improving resolution.

  • Column Chemistry and Dimensions:

    • Stationary Phase: Switching to a different stationary phase (e.g., from a C18 to a C8 or a phenyl column) can offer different selectivity.

    • Particle Size: Using a column with a smaller particle size (e.g., 3 µm or 1.8 µm) will increase column efficiency and, consequently, resolution.[12]

    • Column Length: Increasing the column length will also lead to higher efficiency and better resolution, although it will increase the analysis time.

  • Flow Rate: Decreasing the flow rate can enhance separation efficiency and improve resolution, but it will also result in longer run times.

  • Temperature: Operating the column at a controlled, elevated temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and improving mass transfer. A column temperature of around 30°C is often used for Raltegravir analysis.[4]

Experimental Protocols

Below are examples of detailed methodologies for Raltegravir analysis that have demonstrated good peak shape and resolution.

Method 1: Isocratic RP-HPLC Method

This method is suitable for the routine analysis of Raltegravir in bulk and pharmaceutical dosage forms.

ParameterCondition
Column Hypersil BDS, C18, 100 x 4.6 mm, 5µm
Mobile Phase Buffer and Acetonitrile (60:40 v/v)
Buffer Not specified, but a phosphate or acetate buffer is common.
Flow Rate 1.0 mL/min
Detection UV at 213 nm
Column Temperature 30°C
Injection Volume 10 µL
Diluent Water:Methanol (20:80 v/v)
Reference:[4]

Method 2: Isocratic RP-HPLC with pH Control

This method emphasizes pH control for achieving a sharp, symmetrical peak.

ParameterCondition
Column Develosil ODS HG-5 RP C18, 150 x 4.6 mm, 5µm
Mobile Phase Phosphate buffer (pH 3.0) and Methanol (30:70 v/v)
Flow Rate 1.0 mL/min
Detection UV at 246 nm
Injection Volume 10 µL
Run Time 5.0 min
Reference:[2]

Quantitative Data Summary

The following table summarizes key system suitability parameters from a validated HPLC method for Raltegravir analysis, which are crucial for ensuring the quality of the chromatographic separation.

System Suitability ParameterAcceptance CriteriaObserved Value
Tailing Factor T ≤ 21.22
Theoretical Plates N > 20003355
Resolution Rs > 29.81
Reference:[2]

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for troubleshooting common issues encountered during Raltegravir analysis.

PeakTailingTroubleshooting start Peak Tailing Observed check_mobile_phase Check Mobile Phase pH Is it acidic (e.g., pH 2.5-3.0)? start->check_mobile_phase adjust_ph Adjust Mobile Phase pH Use a suitable buffer. check_mobile_phase->adjust_ph No check_column Evaluate Column Is it a high-purity, end-capped C18 or C8? check_mobile_phase->check_column Yes adjust_ph->check_column change_column Switch to a Recommended Column (e.g., Hypersil BDS, Symmetry C8) check_column->change_column No check_organic_ratio Optimize Organic Solvent Ratio check_column->check_organic_ratio Yes change_column->check_organic_ratio adjust_organic Systematically Vary Organic Solvent Percentage check_organic_ratio->adjust_organic good_peak Symmetrical Peak Achieved adjust_organic->good_peak

Caption: Troubleshooting workflow for addressing peak tailing in Raltegravir analysis.

PeakSplittingTroubleshooting start Peak Splitting Observed check_degradation Consider Co-elution Have forced degradation studies been performed? start->check_degradation perform_degradation Perform Forced Degradation Studies to identify potential degradants. check_degradation->perform_degradation No check_column_health Inspect Column and Guard Column Are there signs of contamination or voids? check_degradation->check_column_health Yes perform_degradation->check_column_health replace_column Replace Guard/Analytical Column check_column_health->replace_column Yes check_sample_solvent Check Sample Solvent Is it stronger than the mobile phase? check_column_health->check_sample_solvent No replace_column->check_sample_solvent change_solvent Dissolve Sample in Mobile Phase check_sample_solvent->change_solvent Yes check_instrument Inspect HPLC System Check for blockages in frit and injector. check_sample_solvent->check_instrument No change_solvent->check_instrument resolved_peak Single Peak Achieved check_instrument->resolved_peak

Caption: A logical guide to troubleshooting peak splitting during Raltegravir analysis.

ResolutionImprovement start Poor Resolution mobile_phase Mobile Phase Optimization start->mobile_phase column_params Column Parameter Adjustment start->column_params other_params Other Parameter Adjustments start->other_params adjust_organic Adjust Organic Solvent % mobile_phase->adjust_organic adjust_ph Fine-tune Buffer pH mobile_phase->adjust_ph change_stationary_phase Change Stationary Phase (e.g., C8, Phenyl) column_params->change_stationary_phase change_particle_size Decrease Particle Size column_params->change_particle_size increase_length Increase Column Length column_params->increase_length decrease_flow_rate Decrease Flow Rate other_params->decrease_flow_rate adjust_temp Adjust Column Temperature other_params->adjust_temp good_resolution Adequate Resolution Achieved adjust_organic->good_resolution adjust_ph->good_resolution change_stationary_phase->good_resolution change_particle_size->good_resolution increase_length->good_resolution decrease_flow_rate->good_resolution adjust_temp->good_resolution

Caption: Strategies for improving resolution in Raltegravir chromatographic analysis.

References

Technical Support Center: Raltegravir-d4 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Raltegravir-d4 in various biological matrices. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in human plasma?

A1: While direct stability studies on this compound are not extensively published, its stability is inferred to be comparable to that of Raltegravir. Validated bioanalytical methods consistently use deuterated Raltegravir (such as Raltegravir-d3) as an internal standard, which necessitates similar stability to the parent drug for accurate quantification.[1] Stability of Raltegravir in human plasma has been demonstrated under various storage conditions.

Q2: What are the recommended storage conditions for plasma samples containing this compound?

A2: Based on the stability data for Raltegravir, plasma samples should be stored frozen. Long-term stability has been established at -20°C for up to 23 months and at -70°C.[1] For short-term storage, such as on the bench-top during sample processing, stability has been shown for up to 8 hours at room temperature.

Q3: How many freeze-thaw cycles can plasma samples containing this compound undergo?

A3: Plasma samples containing Raltegravir have been shown to be stable for up to five freeze-thaw cycles when stored at -20°C and -70°C.[1] It is best practice to minimize freeze-thaw cycles by aliquoting samples upon collection.

Q4: Is this compound stable in other biological matrices like urine or tissue homogenates?

A4: Although specific quantitative stability data for this compound in urine and tissue homogenates is limited in publicly available literature, the analysis of Raltegravir in these matrices using deuterated internal standards suggests stability under the conditions of those experiments. Raltegravir is known to be excreted in urine, making stability in this matrix a crucial consideration for pharmacokinetic studies.

Q5: Are there any known stability issues with deuterated internal standards like this compound?

A5: Generally, stable isotope-labeled internal standards are expected to have chemical behavior very similar to their unlabeled counterparts. However, issues such as the potential for deuterium-hydrogen exchange can occur, particularly if the deuterium atoms are in exchangeable positions on the molecule. This can be influenced by the pH of the solution. It is crucial to use high-purity this compound and to validate its stability within your specific assay conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in QC sample results Inconsistent sample handling and storage.Ensure all samples are handled uniformly. Minimize time at room temperature and avoid excessive freeze-thaw cycles. Aliquot samples after collection.
Degradation of this compound stock solution.Prepare fresh stock solutions regularly and store them at the recommended temperature (typically -20°C or -80°C in an appropriate solvent like methanol). Verify the stability of the stock solution over time.
Poor recovery of this compound Inefficient extraction from the biological matrix.Optimize the sample extraction procedure. Experiment with different extraction solvents or techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
Adsorption to container surfaces.Use low-binding polypropylene tubes and pipette tips.
Inaccurate quantification Instability of this compound during sample processing.Evaluate the stability of this compound under your specific autosampler conditions (temperature and duration). Processed samples should be analyzed promptly or stored at a proven stable temperature.
Isotopic exchange of deuterium atoms.Ensure the pH of all solutions is controlled and that the position of the deuterium labels on the this compound molecule is not susceptible to exchange under your experimental conditions.

Stability Data Summary

The following tables summarize the stability of Raltegravir in various biological matrices based on available data. The stability of this compound is expected to be comparable.

Table 1: Stability of Raltegravir in Human Plasma

Stability ConditionTemperatureDurationAnalyte Concentration% Change from Initial
Freeze-Thaw (5 cycles)-20°C5 cyclesLow QC, High QC-4.54%
Freeze-Thaw (5 cycles)-70°C5 cyclesLow QC, High QC-3.90%
Bench-TopRoom Temperature8 hoursLow QC, High QCNo significant degradation
Processed Sample (Autosampler)4°C65 hoursLow QC, High QC-3.24%
Processed Sample (Wet Extract)25°C4 hoursLow QC, High QC-0.81%
Processed Sample (Dry Extract)-20°C65 hoursLow QC, High QC-2.52%
Long-Term-20°C23 monthsQC SamplesStable
Long-Term-70°CNot SpecifiedQC SamplesStable

Data for freeze-thaw, autosampler, wet/dry extract, and bench-top stability are derived from a study using Raltegravir-d3 as the internal standard.[1] Long-term stability at -20°C is from a separate study.

Table 2: Inferred Stability of Raltegravir in Other Biological Matrices

Biological MatrixStorage ConditionInferred StabilityRationale
UrineFrozen (-20°C to -80°C)Likely StableRaltegravir is excreted in urine; stability is essential for accurate pharmacokinetic analysis. General principles of drug stability suggest freezing is optimal for preservation.
Tissue HomogenatesFrozen (-80°C)Likely StableBioanalytical methods for Raltegravir in tissue homogenates utilize deuterated internal standards, implying stability of both analyte and standard during the analytical process.

Experimental Protocols

Protocol 1: Sample Preparation for Raltegravir Analysis in Human Plasma (LC-MS/MS)

This protocol is based on a validated method using liquid-liquid extraction.[1]

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To 100 µL of plasma, add 50 µL of this compound internal standard solution. Vortex for 20 seconds.

  • Acidification: Add 50 µL of 0.1% formic acid in water. Vortex for another 20 seconds.

  • Extraction: Add 2.5 mL of a 50:50 (v/v) mixture of dichloromethane and n-hexane.

  • Mixing: Vortex or mix on a rotospin for 10 minutes.

  • Centrifugation: Centrifuge the samples at approximately 3200 x g for 5 minutes at 10°C.

  • Supernatant Transfer: Transfer 2.0 mL of the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Protocol 2: General Procedure for Tissue Homogenate Preparation

This is a general workflow for preparing tissue samples for analysis.

  • Tissue Weighing: Accurately weigh the frozen tissue sample.

  • Homogenization Buffer Addition: Add a specific volume of homogenization buffer (e.g., 70:30 acetonitrile:1mM ammonium phosphate) to the tissue. The volume is typically a multiple of the tissue weight (e.g., 3 volumes).

  • Homogenization: Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice to prevent degradation.

  • Internal Standard Spiking: Spike an aliquot of the homogenate with the this compound internal standard.

  • Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) to the spiked homogenate.

  • Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_Plasma cluster_prep Sample Preparation cluster_analysis Analysis Thaw Thaw Plasma Sample Spike Spike with this compound (IS) Thaw->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Quantify Quantify this compound Inject->Quantify

Caption: Experimental workflow for this compound analysis in plasma.

Stability_Factors cluster_factors Factors Affecting Stability cluster_outcome Impact on Temperature Temperature (Storage & Processing) Stability This compound Stability Temperature->Stability Time Time (Bench-top, Long-term) Time->Stability FreezeThaw Freeze-Thaw Cycles FreezeThaw->Stability pH pH of Matrix/Solvents pH->Stability Matrix Biological Matrix (Plasma, Urine, etc.) Matrix->Stability

References

Raltegravir Forced Degradation Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies of Raltegravir.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing forced degradation studies on Raltegravir?

Forced degradation studies are crucial to understand the intrinsic stability of Raltegravir.[1][2] These studies help in identifying potential degradation products that could form under various stress conditions, which is essential for developing a stable drug formulation.[1][2] The data generated is also vital for the development and validation of stability-indicating analytical methods as mandated by regulatory bodies like the ICH.

Q2: Under which conditions is Raltegravir known to be labile?

Raltegravir has been shown to be susceptible to degradation under acidic, alkaline, and neutral hydrolytic conditions.[3][4] Some studies also report degradation under oxidative stress.[5] Conversely, it is generally found to be stable under thermal and photolytic stress conditions.[3][4]

Q3: What are the common analytical techniques used to analyze the degradation of Raltegravir?

The most common analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[6][7][8] For the identification and characterization of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed.[3][6][7]

Q4: Why is it important to achieve a specific range of degradation (e.g., 10-30%)?

Achieving a degradation of 10-30% is recommended to ensure that the analytical method is challenged to separate the degradation products from the parent drug peak effectively.[2][9] Insufficient degradation may not produce detectable levels of impurities, while excessive degradation can lead to secondary degradation products, complicating the analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during forced degradation experiments of Raltegravir.

Problem Potential Cause Troubleshooting Steps
No or minimal degradation observed under stress conditions. Stress conditions are not harsh enough (e.g., concentration of acid/base is too low, temperature is not high enough, or exposure time is too short).Gradually increase the severity of the stress conditions. For hydrolytic degradation, you can increase the molarity of the acid/base or elevate the temperature. For oxidative degradation, a higher concentration of the oxidizing agent or longer exposure can be tested.
Excessive degradation (>30%) or multiple unknown peaks. The stress conditions are too severe, leading to the formation of secondary degradation products.Reduce the intensity of the stress conditions. This can be achieved by lowering the temperature, reducing the concentration of the stressor, or shortening the exposure time.
Poor peak separation between Raltegravir and its degradants in HPLC. The chromatographic method is not optimized for separating the specific degradation products formed.Method development and optimization are necessary. Experiment with different mobile phase compositions (e.g., varying the organic modifier to aqueous phase ratio, changing the pH of the buffer), different stationary phases (e.g., C18, C8), and gradient elution profiles.
Inconsistent or non-reproducible degradation results. Variations in experimental parameters such as temperature, concentration of reagents, or sample preparation.Ensure precise control over all experimental variables. Use calibrated equipment (ovens, water baths, pH meters). Prepare fresh solutions of stressors for each experiment. Standardize the sample preparation procedure.
Mass imbalance in the assay of stressed samples. Co-elution of degradation products with the main peak, non-UV active degradants, or precipitation of the drug or degradants.Check the peak purity of the Raltegravir peak using a photodiode array (PDA) detector. If co-elution is suspected, optimize the chromatographic method for better resolution. Consider using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if non-UV active degradants are suspected. Ensure complete dissolution of the sample before injection.

Experimental Protocols

Below are detailed methodologies for key forced degradation experiments on Raltegravir.

Acidic Degradation
  • Preparation of Stock Solution: Accurately weigh and dissolve Raltegravir in a suitable solvent (e.g., methanol or a mixture of water and methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Application: To a specific volume of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 N to 2 N HCl).[6][8]

  • Incubation: Reflux the mixture at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 30 minutes to 18 hours).[6][8][9]

  • Neutralization and Dilution: After the incubation period, cool the solution to room temperature and neutralize it with an equivalent concentration of a basic solution (e.g., NaOH).

  • Sample Preparation for HPLC: Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 40-150 µg/mL).[6][9]

  • Analysis: Inject the prepared sample into the HPLC system.

Alkaline Degradation
  • Preparation of Stock Solution: Prepare a stock solution of Raltegravir as described for acidic degradation.

  • Stress Application: To a specific volume of the stock solution, add an equal volume of a basic solution (e.g., 0.1 N to 2 N NaOH).[6][8]

  • Incubation: Reflux the mixture at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 20 minutes to 18 hours).[8][9]

  • Neutralization and Dilution: After incubation, cool the solution and neutralize it with an equivalent concentration of an acidic solution (e.g., HCl).

  • Sample Preparation for HPLC: Dilute the neutralized solution with the mobile phase to the desired concentration for analysis.

  • Analysis: Inject the sample into the HPLC system.

Oxidative Degradation
  • Preparation of Stock Solution: Prepare a stock solution of Raltegravir.

  • Stress Application: To a specific volume of the stock solution, add an equal volume of a hydrogen peroxide (H₂O₂) solution (e.g., 3% to 30% v/v).[6][8][9]

  • Incubation: Keep the solution at a controlled temperature (e.g., 60°C) or at room temperature for a specified period (e.g., 30 minutes to 24 hours).[6][9]

  • Sample Preparation for HPLC: Dilute the solution with the mobile phase to the target concentration.

  • Analysis: Analyze the sample using HPLC.

Thermal Degradation
  • Sample Preparation: Place the solid Raltegravir drug substance in an oven.

  • Stress Application: Maintain the oven at a high temperature (e.g., 80-105°C) for a defined period (e.g., 6 hours).[6][9]

  • Sample Preparation for HPLC: After exposure, cool the sample to room temperature, weigh it, dissolve it in a suitable solvent, and then dilute it with the mobile phase to the final concentration.

  • Analysis: Inject the prepared sample into the HPLC system.

Photolytic Degradation
  • Sample Preparation: Expose the Raltegravir drug substance (solid-state) or a solution of the drug to UV light.

  • Stress Application: Place the sample in a photostability chamber and expose it to UV light for a specified duration or a total exposure of not less than 1.2 million lux hours and 200-watt hours/square meter.

  • Sample Preparation for HPLC: For the solid sample, dissolve it in a suitable solvent and dilute it with the mobile phase. For the solution sample, dilute it directly with the mobile phase.

  • Analysis: Analyze the sample using HPLC.

Data Presentation

Summary of Forced Degradation Results for Raltegravir
Stress ConditionReagent ConcentrationTemperatureDuration% DegradationReference
Acid Hydrolysis2 N HCl60°C30 minNot specified[6]
Acid Hydrolysis0.1 N HCl80°C20 minNot specified[8]
Acid Hydrolysis0.1 N HClRoom Temp.18 hrs29.01%[9]
Alkaline Hydrolysis2 N NaOH60°C30 minNot specified[6]
Alkaline Hydrolysis0.1 N NaOH80°C20 minSignificant[8]
Alkaline Hydrolysis0.1 N NaOHRoom Temp.18 hrs29.01%[9]
Oxidative20% H₂O₂60°C30 minNot specified[6]
Oxidative30% H₂O₂80°C20 minNot specified[8]
Oxidative3% v/v H₂O₂Room Temp.24 hrs11.41%[9]
Thermal (Dry Heat)N/A105°C6 hrsNot specified[6]
Thermal (Dry Heat)N/A80°C6 hrs10.77%[9]
Neutral HydrolysisWaterRoom Temp.24 hrs13.19%[9]

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis drug_substance Raltegravir Drug Substance stock_solution Prepare Stock Solution drug_substance->stock_solution thermal Thermal Degradation drug_substance->thermal photo Photolytic Degradation drug_substance->photo acid Acid Hydrolysis stock_solution->acid base Alkaline Hydrolysis stock_solution->base oxidation Oxidative Degradation stock_solution->oxidation neutralize Neutralize (if applicable) acid->neutralize base->neutralize dilute Dilute to Final Concentration oxidation->dilute thermal->stock_solution dissolve photo->stock_solution dissolve neutralize->dilute hplc RP-HPLC Analysis dilute->hplc lcms LC-MS/MS for Characterization hplc->lcms data_analysis Data Analysis & Interpretation hplc->data_analysis

Caption: Workflow for Raltegravir forced degradation studies.

Proposed Degradation Pathway of Raltegravir

G cluster_hydrolysis Hydrolytic Degradation (Acidic/Alkaline) Raltegravir Raltegravir (m/z 445) DP1 Degradation Product I (Hydrolysis of Oxadiazole Ring) (m/z 463) Raltegravir->DP1 Cleavage of 1,3,4-oxadiazole ring DP2 Degradation Product II (Hydrolysis of Amide Linkage) Raltegravir->DP2 Amide Bond Cleavage

Caption: Simplified degradation pathway of Raltegravir.

References

Technical Support Center: Raltegravir and Raltegravir-d4 Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Raltegravir and its deuterated analog, Raltegravir-d4, with a focus on the effects of pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Raltegravir instability in solution?

A1: The primary cause of Raltegravir instability in aqueous solutions is pH-dependent hydrolysis of its 1,3,4-oxadiazole ring. This degradation is particularly prominent in strongly acidic and strongly alkaline environments.[1]

Q2: How does pH affect the stability of Raltegravir?

A2: Raltegravir is most stable at neutral pH and shows significant degradation under strongly acidic (pH 1.0) and strongly alkaline (pH 13.0) conditions.[1] Under these extreme pH conditions, the 1,3,4-oxadiazole ring is cleaved, leading to the formation of a hydrolysis product known as H-RAL.[1] This conversion results in a decrease in the drug's anti-HIV activity.[1]

Q3: Is there a significant difference in stability between Raltegravir and this compound at different pH values?

Q4: What is the main degradation product of Raltegravir under acidic and alkaline stress?

A4: The main degradation product of Raltegravir under both strongly acidic and alkaline conditions is a hydrolysis product (H-RAL) formed by the cleavage of the 1,3,4-oxadiazole ring.[1]

Q5: How does the solubility of Raltegravir change with pH?

A5: The aqueous solubility of Raltegravir is pH-dependent. At a concentration of 10 mM, Raltegravir is fully soluble at pH 6.8 and above but is only partially soluble at pH 6.6 and below.[2]

Troubleshooting Guides

Issue: Unexpected degradation of Raltegravir in an experimental assay.

Possible Cause 1: Inappropriate pH of the buffer or solution.

  • Troubleshooting Steps:

    • Verify the pH of all buffers and solutions used in your experiment.

    • Ensure the pH is within a stable range for Raltegravir (ideally close to neutral, pH 7.0).

    • If working with acidic or alkaline conditions is necessary, be aware of the potential for degradation and consider the time course of your experiment. For extended experiments, consider using a more stable pH or running appropriate controls to account for degradation.

Possible Cause 2: Incompatibility with other components in the assay medium.

  • Troubleshooting Steps:

    • Review all components of your experimental medium.

    • Some reagents may alter the local pH or catalyze degradation.

    • Perform a stability check of Raltegravir in the complete assay medium without the biological components to assess for any inherent instability.

Possible Cause 3: Prolonged storage of stock solutions at inappropriate pH.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions of Raltegravir in a suitable solvent and buffer at a neutral pH.

    • If storing stock solutions, ensure they are kept at a neutral pH and at an appropriate temperature (e.g., -20°C or -80°C) to minimize degradation.

    • Before use, allow the stock solution to equilibrate to the experimental temperature and visually inspect for any precipitation.

Issue: Inconsistent results in cell-based assays with Raltegravir.

Possible Cause: pH-dependent changes in Raltegravir's permeability and solubility.

  • Troubleshooting Steps:

    • Be aware that the cellular permeability of Raltegravir is influenced by extracellular pH. Permeability is higher at lower pH values (pH 5-6) and decreases as the pH increases.[2]

    • Control the pH of your cell culture medium carefully to ensure consistent drug exposure to the cells.

    • Consider the pKa of Raltegravir (approximately 6.7) and how changes in pH around this value can affect its ionization state, and consequently its solubility and ability to cross cell membranes.[2]

Data Presentation

Table 1: pH-Dependent Degradation of Raltegravir

pHTimeRaltegravir Remaining (%)Reference
1.03 h~75%[1]
1.06 h~60%[1]
1.012 h~50%[1]
1.072 h0% (complete conversion)[1]
13.06 h~50%[1]
13.024 hFurther degradation[1]

Experimental Protocols

Forced Degradation Studies of Raltegravir

The following are general protocols for inducing and analyzing the degradation of Raltegravir under acidic and alkaline conditions, based on published methods.[3][4][5]

1. Acidic Degradation:

  • Procedure:

    • Prepare a stock solution of Raltegravir in a suitable solvent (e.g., methanol or acetonitrile).

    • Add an equal volume of 2 N hydrochloric acid (HCl) to the Raltegravir stock solution.

    • Reflux the mixture for 30 minutes at 60°C.[3]

    • Cool the solution to room temperature.

    • Neutralize the solution with an appropriate amount of sodium hydroxide (NaOH).

    • Dilute the solution to the desired concentration with the mobile phase for HPLC analysis.

    • Inject the sample into an HPLC system to analyze the extent of degradation and identify degradation products.

2. Alkaline Degradation:

  • Procedure:

    • Prepare a stock solution of Raltegravir.

    • Add an equal volume of 2 N sodium hydroxide (NaOH) to the Raltegravir stock solution.

    • Reflux the mixture for 30 minutes at 60°C.[3]

    • Cool the solution to room temperature.

    • Neutralize the solution with an appropriate amount of hydrochloric acid (HCl).

    • Dilute the solution to the desired concentration with the mobile phase for HPLC analysis.

    • Inject the sample into the HPLC system for analysis.

Mandatory Visualization

Raltegravir_Degradation_Pathway Raltegravir Raltegravir H_RAL H-RAL (Hydrolysis Product) Raltegravir->H_RAL Hydrolysis of 1,3,4-oxadiazole ring Acid Strongly Acidic (e.g., pH 1.0) Acid->Raltegravir Base Strongly Alkaline (e.g., pH 13.0) Base->Raltegravir

Caption: pH-dependent degradation pathway of Raltegravir.

Troubleshooting_Workflow Start Unexpected Raltegravir Degradation Observed Check_pH Verify pH of all solutions and buffers Start->Check_pH pH_Correct Is pH in the stable range (neutral)? Check_pH->pH_Correct Adjust_pH Adjust pH to neutral and repeat experiment pH_Correct->Adjust_pH No Check_Compatibility Investigate assay component compatibility pH_Correct->Check_Compatibility Yes Adjust_pH->Start Re-test Stable_in_Medium Is Raltegravir stable in the complete medium alone? Check_Compatibility->Stable_in_Medium Isolate_Component Isolate and test individual components for incompatibility Stable_in_Medium->Isolate_Component No Check_Stock Examine stock solution preparation and storage Stable_in_Medium->Check_Stock Yes Further_Investigation Further investigation needed (e.g., temperature, light exposure) Isolate_Component->Further_Investigation Stock_OK Was the stock solution freshly prepared at neutral pH? Check_Stock->Stock_OK Prepare_Fresh_Stock Prepare fresh stock solution and re-run experiment Stock_OK->Prepare_Fresh_Stock No Stock_OK->Further_Investigation Yes Prepare_Fresh_Stock->Start Re-test

Caption: Troubleshooting workflow for unexpected Raltegravir degradation.

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Raltegravir Quantification Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the HIV Integrase Inhibitor Raltegravir.

This guide provides a comprehensive overview and comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the antiretroviral drug Raltegravir in biological matrices, utilizing Raltegravir-d4 as an internal standard. The performance of this method is benchmarked against alternative analytical techniques, supported by experimental data to inform methodological choices in clinical and research settings.

Performance Comparison of Raltegravir Quantification Methods

The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies and therapeutic drug monitoring. The following tables summarize the quantitative performance of a validated LC-MS/MS method using a deuterated internal standard against other reported methods for Raltegravir analysis.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Raltegravir

ParameterPerformance
Linearity Range 2.0–6000 ng/mL[1]
Correlation Coefficient (r²) ≥0.9978[1]
Intra-batch Precision (%CV) 2.77% to 3.64%[1]
Intra-batch Accuracy 98.3–103.9%[1]
Mean Extraction Recovery Raltegravir: 92.6%; IS: 91.8%[1]
Matrix Effect IS-normalized matrix factors: 0.992 to 0.999[1]

Table 2: Comparison with Alternative Quantification Methods

MethodLinearity Range (ng/mL)Precision (%CV)Accuracy (%)Key AdvantagesKey Limitations
UPLC-MS/MS 5-2560[2]Intra- and Inter-day: 2.4% to 11.2%[2]Intra- and Inter-day Inaccuracy: 2.5% to 12.9%[2]Rapid (1-minute run time), high sensitivity.[2]Requires sophisticated and expensive equipment.[3]
Conventional LC-MS 10-7680[3]Inter- and Intraday RSD: <10.4%[3]97.2 to 103.4%[3]More accessible than UPLC-MS/MS.Longer run times compared to UPLC methods.
HPLC-UV 10,000-100,000 (as µg/mL)[4]<2%[4]100-102%[4]Cost-effective, widely available.[4]Lower sensitivity, potential for interference.[4]
LC-MS/MS (Online SPE) 10-3000[5]5% to 8.4%[5]Not explicitly statedAutomated sample cleanup.Potential for lack of specificity with co-eluting metabolites.[5]

Experimental Workflow and Protocols

A robust and reproducible experimental workflow is fundamental to a validated bioanalytical method. The following diagram and protocol detail the key steps in the LC-MS/MS quantification of Raltegravir using a deuterated internal standard.

experimental_workflow Experimental Workflow for Raltegravir LC-MS/MS Analysis cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample 100 µL Human Plasma add_is Add this compound (IS) plasma_sample->add_is extraction Liquid-Liquid Extraction (Methylene Chloride & n-Hexane) add_is->extraction vortex_centrifuge Vortex & Centrifuge extraction->vortex_centrifuge evaporation Evaporate Supernatant vortex_centrifuge->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection Mass Spectrometry Detection (MRM Mode) chromatography->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Determination quantification->results

Caption: LC-MS/MS workflow for Raltegravir quantification.

Detailed Experimental Protocol

This protocol is based on a validated method for the quantification of Raltegravir in human plasma.[1]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of human plasma, add the internal standard (this compound).

  • Perform liquid-liquid extraction using a mixture of methylene chloride and n-hexane.

  • Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase.

2. Chromatographic Conditions

  • Column: Chromolith RP-18e endcapped C18 (100 mm × 4.6 mm)[1] or equivalent.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[2]

  • Flow Rate: Optimized for the specific column and system, typically in the range of 0.3-1.2 mL/min.[4][6]

  • Injection Volume: A small volume, typically 5 µL, is injected into the system.[6]

  • Run Time: A short run time of approximately 2.0 minutes allows for high throughput.[1]

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Raltegravir.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • Raltegravir: m/z 443.1 → 316.1[1]

    • This compound (or similar deuterated IS like d3): m/z 446.1 → 319.0[1]

4. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA).[7][8] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9]

  • Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels over several days.[9]

  • Recovery: The efficiency of the extraction process.[9]

  • Calibration Curve: A linear relationship between concentration and response should be established over the desired analytical range.[9]

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[10]

Concluding Remarks

The presented LC-MS/MS method, utilizing a deuterated internal standard such as this compound, offers a highly sensitive, selective, and rapid approach for the quantification of Raltegravir in biological matrices.[1] Its performance, particularly in terms of linearity, accuracy, and precision, makes it well-suited for demanding applications in drug development and clinical research. While alternative methods like HPLC-UV are more accessible, they often lack the sensitivity and specificity required for therapeutic drug monitoring at lower concentrations.[4] The choice of method should ultimately be guided by the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available instrumentation.

References

A Comparative Guide to Bioanalytical Method Validation of Raltegravir Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Raltegravir in biological matrices, with a focus on adherence to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to ensure that the bioanalytical methods employed are robust, reliable, and suitable for their intended purpose, ultimately supporting regulatory submissions.[2]

Core Principles of Bioanalytical Method Validation under ICH M10

The primary objective of bioanalytical method validation is to demonstrate that a specific method is suitable for its intended application.[1][2] The ICH M10 guideline provides a harmonized framework for designing, developing, and validating bioanalytical methods to ensure the quality and consistency of data.[3] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]

  • Accuracy and Precision: Accuracy reflects the closeness of the mean test results to the true concentration, while precision measures the degree of scatter between a series of measurements.[4]

  • Calibration Curve and Linearity: The relationship between the analyte concentration and the analytical response.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Matrix Effect: The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample matrix.[4]

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for defined periods.[4]

Comparison of Bioanalytical Methods for Raltegravir

The following tables summarize the performance characteristics of different published methods for the quantification of Raltegravir in human plasma, validated according to regulatory guidelines. The most common analytical technique for Raltegravir is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method [5]

ParameterPerformance
Linearity Range 5 - 5000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 5 ng/mL
Intra-assay Precision (%CV) 2.3% - 4.5%
Inter-assay Precision (%CV) 3.1% - 5.8%
Accuracy (% Bias) -9.2% to 6.9%
Matrix Effect No significant effect observed

Table 2: Performance Characteristics of a Validated RP-HPLC Method [6]

ParameterPerformance
Linearity Range 20 - 70 µg/mL
Correlation Coefficient (r²) 0.995
Limit of Detection (LOD) 0.06 µg/mL
Limit of Quantification (LOQ) 0.36 µg/mL
Repeatability (%RSD) 1.69%
Mean % Recovery 100.32% - 101.09%
Assay of Formulation 99.30%

Experimental Protocols

LC-MS/MS Method for Raltegravir in Human Plasma[5]
  • Sample Preparation: Protein precipitation is performed on 100 µL of plasma sample using methanol. Internal standards (methyl indinavir and lopinavir-d8) are added prior to precipitation.

  • Chromatographic Separation: Achieved on a C18 HPLC column (e.g., Waters Sunfire 100 x 2.1 mm, 3.5 µm) with a mobile phase gradient at a flow rate of 0.3 mL/min.

  • Mass Spectrometric Detection: A tandem mass spectrometer (e.g., Waters Quattro Premier XE) is used for quantification.

  • Injection Volume: 5 µL.

RP-HPLC Method for Raltegravir[6]
  • Chromatographic System: A Symmetry Develosil ODS HG-5 RP C18 column (15 cm x 4.6 mm, 5µm) is used as the stationary phase.

  • Mobile Phase: A mixture of Phosphate Buffer (pH 3.0) and Methanol in a 30:70 ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 246 nm.

  • Injection Volume: 10 µL.

Method Validation Workflow and Signaling Pathways

The following diagrams illustrate the typical workflow for bioanalytical method validation and a conceptual representation of factors influencing Raltegravir's bioanalysis.

Bioanalytical_Method_Validation_Workflow MethodDevelopment Method Development FullValidation Full Method Validation MethodDevelopment->FullValidation Define Method Parameters Selectivity Selectivity & Specificity FullValidation->Selectivity AccuracyPrecision Accuracy & Precision FullValidation->AccuracyPrecision CalibrationCurve Calibration Curve & LLOQ FullValidation->CalibrationCurve MatrixEffect Matrix Effect FullValidation->MatrixEffect Stability Stability FullValidation->Stability SampleAnalysis Study Sample Analysis Selectivity->SampleAnalysis Validated Method AccuracyPrecision->SampleAnalysis Validated Method CalibrationCurve->SampleAnalysis Validated Method MatrixEffect->SampleAnalysis Validated Method Stability->SampleAnalysis Validated Method Raltegravir_Bioanalysis_Factors Raltegravir Raltegravir in Plasma Method Analytical Method (e.g., LC-MS/MS) Raltegravir->Method Analysis Metabolite Raltegravir Glucuronide (Metabolite) Metabolite->Method Potential Cross-Reactivity Quantification Accurate Quantification Method->Quantification Ensures Specificity Interference Matrix Components (Potential Interference) Interference->Method Matrix Effect

References

Raltegravir-d4 in Bioanalysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of the antiretroviral drug Raltegravir, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response.[1][2] This guide provides a comprehensive comparison of Raltegravir-d4, a deuterated analog of the drug, with other commonly used internal standards, supported by experimental data and detailed protocols.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards, such as this compound, are widely considered the gold standard for quantitative mass spectrometry-based bioanalysis.[3] These stable isotope-labeled (SIL) compounds are chemically identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with deuterium.[3] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[2] This co-elution and similar ionization behavior are crucial for effectively normalizing signal variations and mitigating matrix effects.[4]

Performance Comparison of Internal Standards for Raltegravir Quantification

The following tables summarize the performance characteristics of bioanalytical methods for Raltegravir quantification using different internal standards.

Table 1: Performance of Deuterated Internal Standards for Raltegravir Quantification

ParameterRaltegravir-d3[1]Raltegravir-d6[5]
Linearity Range 2.0–6000 ng/mL0.0023–9.2 ng/mL
Correlation Coefficient (r²) ≥0.9978Not explicitly stated, but method is described as linear
Intra-day Precision (%CV) 2.77–3.64%<15% (<20% at LLOQ)
Inter-day Precision (%CV) 0.87–2.53%<15% (<20% at LLOQ)
Intra-day Accuracy 98.3–103.9%Within ±15% of nominal (±20% at LLOQ)
Inter-day Accuracy 96.3–102.2%Within ±15% of nominal (±20% at LLOQ)
Mean Extraction Recovery 92.6% (IS: 91.8%)Not explicitly stated
IS-Normalized Matrix Factor 0.992–0.999Not explicitly stated, but matrix effects were assessed

Table 2: Performance of Non-Deuterated Internal Standards for Raltegravir Quantification

ParameterMethyl Indinavir & Lopinavir-d8[6]
Linearity Range 5–2560 ng/mL
Correlation Coefficient (r²) >0.998
Intra-assay Precision (%CV) -9.2% to 6.9% (expressed as inaccuracy)
Inter-assay Precision (%CV) -9.2% to 6.9% (expressed as inaccuracy)
Intra-assay Accuracy Within ±15% of nominal
Inter-assay Accuracy Within ±15% of nominal
Mean Extraction Recovery 80%
Matrix Effect No significant matrix effect observed

From the data, it is evident that methods employing deuterated internal standards, such as Raltegravir-d3, demonstrate excellent linearity, precision, accuracy, and high extraction recovery. The IS-normalized matrix factor close to unity for Raltegravir-d3 indicates effective compensation for matrix effects.[1] While the method using non-deuterated internal standards also shows good performance, the use of a structurally analogous but not identical compound may not always perfectly mimic the behavior of Raltegravir, potentially leading to less effective correction for matrix effects under certain conditions.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of experimental protocols for Raltegravir quantification using different types of internal standards.

Protocol 1: Raltegravir Quantification using Raltegravir-d3 as Internal Standard[1]
  • Sample Preparation:

    • To 100 µL of human plasma, add 50 µL of Raltegravir-d3 internal standard solution.

    • Vortex for 20 seconds.

    • Add 50 µL of 0.1% formic acid in water and vortex for another 20 seconds.

    • Perform liquid-liquid extraction with 2.5 mL of a methylene chloride and n-hexane mixture (50:50, v/v) by shaking for 10 minutes.

    • Centrifuge at 3204g for 5 minutes at 10 °C.

    • Transfer 2.0 mL of the supernatant organic layer and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for analysis.

  • Chromatographic Conditions:

    • Column: Chromolith RP-18e endcapped C18 (100 mm × 4.6 mm)

    • Mobile Phase: Isocratic elution (details not specified in the abstract)

    • Run Time: 2.0 minutes

  • Mass Spectrometric Conditions:

    • Ionization Mode: Negative Ion Electrospray (ESI-)

    • MRM Transitions:

      • Raltegravir: m/z 443.1 → 316.1

      • Raltegravir-d3: m/z 446.1 → 319.0

Protocol 2: Raltegravir Quantification using Non-Deuterated Internal Standards[6]
  • Sample Preparation:

    • To 100 µL of plasma sample, add the internal standards (ritonavir analog, methyl indinavir, and lopinavir-d8).

    • Perform protein precipitation using methanol.

  • Chromatographic Conditions:

    • Column: C18 HPLC column (Waters Sunfire 100 x 2.1 mm, 3.5 µm)

    • Mobile Phase: Gradient elution at a flow rate of 0.3 mL/min.

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • System: LC-MS/MS (Waters Quattro Premier XE)

    • Ionization Mode: Not explicitly stated, but likely ESI.

Visualizing the Rationale and Workflow

To better understand the context and process of Raltegravir analysis, the following diagrams illustrate the drug's mechanism of action and a typical experimental workflow.

G cluster_0 HIV Replication Cycle cluster_1 Integration cluster_2 Raltegravir Action Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription HIV RNA -> HIV DNA Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import 3' Processing 3' Processing Nuclear Import->3' Processing Integrase Strand Transfer Strand Transfer 3' Processing->Strand Transfer Integrase Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus Host DNA Repair Raltegravir Raltegravir Raltegravir->Strand Transfer Inhibits

Caption: Mechanism of action of Raltegravir in inhibiting HIV integrase.

G cluster_0 Analytical Procedure Plasma Sample Plasma Sample Sample Preparation Protein Precipitation or Liquid-Liquid Extraction Plasma Sample->Sample Preparation Internal Standard (e.g., this compound) Internal Standard (e.g., this compound) Internal Standard (e.g., this compound)->Sample Preparation LC-MS/MS Analysis Chromatographic Separation and Mass Spectrometric Detection Sample Preparation->LC-MS/MS Analysis Data Acquisition Peak Area Ratio (Raltegravir / IS) LC-MS/MS Analysis->Data Acquisition Quantification Calibration Curve Data Acquisition->Quantification Raltegravir Concentration Raltegravir Concentration Quantification->Raltegravir Concentration

Caption: General experimental workflow for Raltegravir quantification.

Conclusion

The use of a deuterated internal standard, such as this compound, is the preferred method for the bioanalysis of Raltegravir. The experimental data consistently demonstrates that these stable isotope-labeled standards provide superior accuracy and precision by effectively compensating for analytical variability, particularly matrix effects. While non-deuterated internal standards can yield acceptable results, the potential for differential behavior compared to the analyte introduces a higher risk of analytical error. For researchers, scientists, and drug development professionals requiring the highest level of data integrity, this compound or other deuterated analogs are the recommended choice for an internal standard in quantitative Raltegravir assays.

References

A Comparative Guide to the Quantification of Raltegravir Across Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of the antiretroviral drug Raltegravir in various biological matrices is paramount for both clinical therapeutic drug monitoring and pharmacokinetic research. This guide provides a comprehensive comparison of analytical methodologies, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Raltegravir concentrations in human plasma, cerebrospinal fluid (CSF), peripheral blood mononuclear cells (PBMCs), dried blood spots (DBS), and various tissue homogenates.

Quantitative Performance Across Matrices

The performance of Raltegravir quantification methods varies depending on the complexity of the biological matrix. The following tables summarize key validation parameters from various studies, offering a comparative overview of the limits of quantification, linearity, and recovery.

Table 1: Raltegravir Quantification in Human Plasma

Analytical MethodLLOQ (ng/mL)ULOQ (ng/mL)Linearity (r²)Recovery (%)Reference
UPLC-MS/MS52560> 0.99580[1]
LC-MS/MS5Not Specified> 0.998Not Specified[2]
LC-MS107680Linear> 80.6[3]
HPLC-MS/MS130000.9992Not Specified[4]
LC-MS/MS26000≥ 0.997892.6[5]
HPLC-Fluorescence51000LinearNot Specified[6]
LC-MS/MS5010000Not SpecifiedNot Specified[7]

Table 2: Raltegravir Quantification in Cerebrospinal Fluid (CSF)

Analytical MethodLLOQ (ng/mL)ULOQ (ng/mL)Linearity (r²)Precision (CV%)Accuracy (%)Reference
LC-MS/MS0.25100Linear1.9 - 3.0 (intraday)98.7 - 101.2 (intraday)[8]
LC-MS/MS2.0Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[9][10]

Table 3: Raltegravir Quantification in Other Matrices

MatrixAnalytical MethodLLOQULOQAccuracy (%)Precision (CV%)Reference
Dried Blood SpotsLC-MS/MS50 ng/mL10000 ng/mL93 - 105< 11[7]
PBMC LysateLC-MS/MS1 ng/mL500 ng/mL82 - 113< 13[7]
Human Cell ExtractsUPLC-MS/MS0.0023 ng/mL9.2 ng/mL< 15% deviation< 15[11]
Gastrointestinal TissueLC-MS1 ng/mLNot SpecifiedNot SpecifiedNot Specified[12]
Female Genital TractUPLC-MS/MS~1 ng/mLNot SpecifiedNot SpecifiedNot Specified[13]

Experimental Protocols

The successful quantification of Raltegravir relies on robust and well-defined experimental protocols. Below are detailed methodologies commonly employed for sample preparation and analysis.

Sample Preparation

1. Protein Precipitation (for Plasma, PBMCs)

This is a rapid and straightforward method for removing proteins from the sample.

  • Procedure: To a small volume of plasma (e.g., 50 µL), a mixture of methanol and acetonitrile is added to precipitate the proteins.[7] The sample is vortexed and then centrifuged at high speed. The resulting supernatant, containing the analyte of interest, is then typically evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. Liquid-Liquid Extraction (LLE) (for Plasma)

LLE is used to separate the drug from interfering substances based on its partitioning between two immiscible liquid phases.

  • Procedure: A plasma sample (e.g., 500 µL) is spiked with an internal standard. The sample is then alkalinized or acidified to a specific pH (e.g., pH 4.0) to ensure the drug is in a non-ionized state. An organic solvent mixture, such as hexane/methylene chloride (1:1, v/v), is added, and the mixture is vortexed vigorously.[6] After centrifugation to separate the layers, the organic layer containing Raltegravir is transferred, evaporated, and the residue is reconstituted for analysis.[5]

3. Solid-Phase Extraction (SPE)

While less commonly cited in the provided results for Raltegravir, SPE is a powerful technique for sample cleanup and concentration, particularly for complex matrices. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.

4. Tissue Homogenization

  • Procedure: Tissue samples are weighed and then homogenized in a suitable buffer or solvent. The resulting homogenate can then be subjected to protein precipitation or LLE to extract the drug before analysis.

LC-MS/MS Analysis

The vast majority of modern methods for Raltegravir quantification utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used for separation.[7]

    • Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of an aqueous component (e.g., water with 0.1% formic acid or an acetate buffer) and an organic component (e.g., acetonitrile or methanol).[1][7]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is the most common ionization technique, and it can be operated in either positive or negative ion mode.[1][5]

    • Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for Raltegravir and its internal standard, which provides high specificity.[7]

Visualizations

Experimental Workflow for Raltegravir Quantification

The following diagram illustrates a typical workflow for the quantification of Raltegravir in a biological matrix using LC-MS/MS.

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Quantification Matrix Biological Matrix (Plasma, CSF, Tissue, etc.) IS Internal Standard Spiking Matrix->IS Extraction Extraction (Protein Precipitation / LLE) IS->Extraction Evap Evaporation & Reconstitution Extraction->Evap Injection Sample Injection Evap->Injection LC Chromatographic Separation (C18 Column) Injection->LC MS Mass Spectrometric Detection (ESI-MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Concentration Concentration Calculation Calibration->Concentration G cluster_0 cluster_1 cluster_2 Start Select Biological Matrix Plasma Plasma / Serum Start->Plasma CSF Cerebrospinal Fluid Start->CSF Tissue Tissue Homogenate Start->Tissue PP Protein Precipitation (Rapid, High Throughput) Plasma->PP LLE Liquid-Liquid Extraction (Cleaner Extract) Plasma->LLE Direct Direct Injection (After Centrifugation) CSF->Direct Homog Homogenization + PP/LLE Tissue->Homog LCMS LC-MS/MS Analysis PP->LCMS LLE->LCMS Direct->LCMS Homog->LCMS

References

A Comparative Guide to the Bioanalysis of Raltegravir in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of various bioanalytical methods for the quantification of Raltegravir in human plasma, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of appropriate bioanalytical strategies. Data and protocols are synthesized from published research to offer a comprehensive comparison of method performance.

Comparative Analysis of Raltegravir Bioanalytical Methods

The quantification of Raltegravir, a potent anti-retroviral agent, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. While a formal inter-laboratory comparison study with a shared set of samples is not publicly available, a retrospective analysis of published, validated LC-MS/MS methods provides valuable insights into the performance of different analytical approaches. The following tables summarize the key performance parameters from several distinct methods, offering a snapshot of the expected accuracy, precision, and sensitivity.

Table 1: Summary of LC-MS/MS Method Performance Parameters for Raltegravir Quantification
ParameterMethod 1Method 2Method 3Method 4
Linearity Range (ng/mL) 5 - 2560[1]5 - not specified[2]2.0 - 6000[3]10 - 2000[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 5[1][2]5[2]2.0[3]10[4]
Intra-day Precision (%CV) 2.4 - 11.2[1]-9.2 to 6.9 (inaccuracy %)[2]2.77 - 3.64[3]≤ 15
Inter-day Precision (%CV) 2.4 - 11.2[1]-9.2 to 6.9 (inaccuracy %)[2]Not specified≤ 15[4]
Accuracy / Inaccuracy (%) 2.5 to 12.9 (inaccuracy)[1]-9.2 to 6.9 (inaccuracy)[2]98.3 - 103.9[3]≤ 15 (relative error)[4]
Mean Recovery (%) 80[1]Not specified92.6[3]Not specified

Note: The performance parameters are presented as reported in the respective publications. Direct comparison should be made with caution due to potential differences in experimental conditions and statistical methods used.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are generalized experimental protocols based on the common practices reported in the cited literature for Raltegravir analysis in human plasma.

Sample Preparation

A common and effective method for extracting Raltegravir from plasma is protein precipitation, followed by liquid-liquid extraction.

  • Protein Precipitation: To a 100 µL plasma sample, an internal standard (e.g., a stable isotope-labeled Raltegravir) is added.[2] This is followed by the addition of a precipitating agent, such as methanol, to denature and precipitate plasma proteins.[2]

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Extraction: The supernatant, containing Raltegravir and the internal standard, is carefully transferred to a clean tube.

  • Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system. Separation is typically achieved on a C18 reversed-phase column.[1][2] A gradient or isocratic mobile phase, commonly consisting of a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid), is used to elute Raltegravir and the internal standard.[1]

  • Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in either positive or negative ion mode.[1][3] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for Raltegravir and its internal standard are monitored for selective and sensitive quantification.

Visualizing the Bioanalytical Workflow and Comparison Logic

To better illustrate the experimental process and the hierarchical nature of the comparison criteria, the following diagrams are provided.

Raltegravir_Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Extraction Supernatant Transfer Centrifugation->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Typical experimental workflow for Raltegravir bioanalysis.

Comparison_Criteria_Hierarchy cluster_quantitative Quantitative Metrics cluster_qualitative Methodological Aspects Overall Method Performance Comparison Sensitivity Sensitivity Overall->Sensitivity Accuracy Accuracy & Precision Overall->Accuracy Linearity Linearity & Range Overall->Linearity Recovery Extraction Recovery Overall->Recovery Sample_Prep Sample Preparation Technique Overall->Sample_Prep Chromatography Chromatography (HPLC/UPLC) Overall->Chromatography MS_Params Mass Spectrometry Parameters Overall->MS_Params LLOQ LLOQ Sensitivity->LLOQ Determined by Intra_Inter_Day Intra- & Inter-day CV% Accuracy->Intra_Inter_Day Assessed by Cal_Curve Calibration Curve Linearity->Cal_Curve Evaluated by

Hierarchy of criteria for comparing Raltegravir bioanalytical methods.

References

The Hidden Influence of Metabolites on Raltegravir Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs is paramount. This guide provides a comprehensive comparison of analytical methods for the HIV integrase inhibitor Raltegravir, with a focus on the significant impact of its primary metabolite, Raltegravir-glucuronide, on analytical accuracy. Experimental data is presented to highlight the potential for overestimation of Raltegravir concentrations when its metabolite is not chromatographically separated.

Raltegravir is a cornerstone in the treatment of HIV-1 infection. Accurate measurement of its plasma concentrations is crucial for therapeutic drug monitoring and pharmacokinetic studies. The major metabolic pathway of Raltegravir involves glucuronidation, primarily mediated by the enzyme UGT1A1, to form Raltegravir-glucuronide.[1][2][3][4] This glucuronide metabolite, while essential for the drug's clearance, can pose a significant challenge to the accurate quantification of the parent drug, Raltegravir.

The Analytical Challenge: In-Source Conversion

A key issue in the bioanalysis of Raltegravir is the potential for in-source conversion of Raltegravir-glucuronide back to Raltegravir within the ion source of a mass spectrometer.[5] This phenomenon can lead to an artificial inflation of the measured Raltegravir concentration, resulting in an overestimation of the true drug levels. This guide will compare analytical approaches that mitigate this issue with those that do not, providing evidence-based recommendations for best practices.

Comparative Analysis of Quantification Methods

A pivotal study by Baldelli et al. (2014) directly illustrates the profound impact of metabolite separation on Raltegravir quantification. The study compared two distinct high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods:

  • Method A: Co-elution of Raltegravir and Raltegravir-glucuronide. In this approach, the chromatographic conditions did not separate the parent drug from its glucuronide metabolite.

  • Method B: Chromatographic Separation of Raltegravir and Raltegravir-glucuronide. This method employed chromatographic conditions specifically designed to resolve Raltegravir and its metabolite into two distinct peaks.

The results of this comparison were striking. The study found a mean difference of 54.1% in the measured Raltegravir concentrations between the two methods when analyzing patient samples.[6][7] This significant discrepancy highlights the critical importance of separating Raltegravir from its glucuronide metabolite to ensure accurate quantification.

The following table summarizes the key findings and implications of using analytical methods that do or do not separate Raltegravir from its primary metabolite.

FeatureMethod with Metabolite SeparationMethod without Metabolite Separation
Analyte Measured RaltegravirRaltegravir + portion of Raltegravir-glucuronide converted in-source
Accuracy of Raltegravir Quantification HighLow (prone to overestimation)
Reported Discrepancy -Mean overestimation of 54.1% [6][7]
Clinical Implications Accurate pharmacokinetic and therapeutic drug monitoring.Potentially misleading pharmacokinetic data and clinical decisions.

Experimental Protocols

To achieve accurate quantification of Raltegravir, it is essential to employ a validated bioanalytical method that includes chromatographic separation of Raltegravir from its glucuronide metabolite. Below are representative experimental protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation: Protein Precipitation

A simple and effective method for extracting Raltegravir and its metabolite from plasma is protein precipitation.

  • To 100 µL of human plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled Raltegravir).

  • Vortex the mixture for 30 seconds to precipitate plasma proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are example parameters for an LC-MS/MS method designed to separate Raltegravir and Raltegravir-glucuronide.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient elution is necessary to separate the more polar glucuronide metabolite from the parent drug. A typical gradient might start with a low percentage of mobile phase B, which is then increased over several minutes to elute the compounds.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is typically used.

    • MRM Transition for Raltegravir: m/z 445.1 → 259.1

    • MRM Transition for Raltegravir-glucuronide: m/z 621.1 → 445.1

Visualizing the Metabolic Pathway and Analytical Workflow

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of Raltegravir and the recommended analytical workflow for its accurate quantification.

Raltegravir_Metabolism Raltegravir Raltegravir UGT1A1 UGT1A1 Enzyme Raltegravir->UGT1A1 Raltegravir_Glucuronide Raltegravir-glucuronide UGT1A1->Raltegravir_Glucuronide Glucuronidation Excretion Excretion Raltegravir_Glucuronide->Excretion

Caption: Metabolic pathway of Raltegravir.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Extraction Extraction & Reconstitution Protein_Precipitation->Extraction Chromatographic_Separation Chromatographic Separation (Crucial Step) Extraction->Chromatographic_Separation Coelution Co-elution of Raltegravir and Metabolite Extraction->Coelution Mass_Spectrometry Mass Spectrometry (Detection) Chromatographic_Separation->Mass_Spectrometry Separated Analytes Accurate_Quantification Accurate Raltegravir Quantification Mass_Spectrometry->Accurate_Quantification Inaccurate_Quantification Inaccurate Raltegravir Quantification (Overestimation) Coelution->Inaccurate_Quantification

Caption: Recommended analytical workflow for accurate Raltegravir quantification.

Conclusion and Recommendations

The evidence strongly indicates that the co-elution of Raltegravir and its primary metabolite, Raltegravir-glucuronide, can lead to a significant overestimation of Raltegravir concentrations in biological samples. This is a critical consideration for any laboratory involved in the bioanalysis of this important antiretroviral agent.

Key Recommendations:

  • Employ Chromatographic Separation: It is imperative to use an LC-MS/MS method that is validated to chromatographically separate Raltegravir from Raltegravir-glucuronide.

  • Method Validation: Bioanalytical methods should be rigorously validated to demonstrate selectivity and the absence of interference from metabolites.

  • Awareness of In-Source Conversion: Researchers and analysts must be aware of the potential for in-source conversion of glucuronide metabolites and take appropriate steps to mitigate this effect.

By adhering to these recommendations, researchers, scientists, and drug development professionals can ensure the generation of accurate and reliable data for Raltegravir, ultimately contributing to improved patient care and more robust clinical research.

References

Safety Operating Guide

Navigating the Safe Disposal of Raltegravir-d4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of Raltegravir-d4, a deuterated analog of the antiretroviral drug Raltegravir. While specific data for the deuterated form is not prevalent, the disposal procedures should follow the guidelines for the parent compound, Raltegravir, treating it as a standard pharmaceutical waste.

Hazard Identification and Handling Precautions

Raltegravir is classified as a pharmaceutical that may cause serious eye damage, respiratory irritation, and is suspected of damaging the unborn child. Therefore, appropriate personal protective equipment (PPE) should be worn when handling the compound. This includes protective gloves, clothing, and eye/face protection. Handling should occur in a well-ventilated area to avoid breathing dust.

Key Safety Information:

Hazard StatementPrecautionary Measures
Causes serious eye damage.Wear eye and face protection. In case of eye contact, rinse cautiously with water for several minutes.
May cause respiratory irritation.Avoid breathing dust. Use only in a well-ventilated area.
Suspected of damaging the unborn child.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through an approved waste disposal plant. This ensures that the compound is handled and destroyed in a manner that is compliant with environmental regulations and minimizes risks to public health.

1. Segregation and Collection:

  • Unused or expired this compound should be segregated from general laboratory waste.

  • It should be collected in a designated, properly labeled hazardous waste container. The container should be clearly marked as "Hazardous Waste Pharmaceuticals."

2. Packaging and Labeling:

  • The waste container must be kept tightly closed and stored in a cool, well-ventilated, and secure area.

  • The label on the container should clearly identify the contents, including the name "this compound" and any associated hazard symbols.

3. Arrange for Professional Disposal:

  • Contact a licensed hazardous waste management company that is permitted to handle and transport pharmaceutical waste.

  • Provide them with the Safety Data Sheet (SDS) for Raltegravir to ensure they have all the necessary information for safe handling and disposal.

4. Documentation:

  • Maintain a record of the waste generated, including the quantity and date of disposal. This documentation is crucial for regulatory compliance.

Important Considerations:

  • Do NOT dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination.

  • The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies regulating pharmaceutical waste. State and local regulations may also apply and could be more stringent.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposal cluster_3 Compliance A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a well-ventilated area A->B C Segregate this compound waste B->C D Place in a labeled, sealed hazardous waste container C->D E Store in a secure, designated area D->E F Contact licensed hazardous waste disposal company E->F G Provide Safety Data Sheet (SDS) F->G H Arrange for pickup and transport G->H I Incineration at an approved waste disposal plant H->I J Maintain disposal records I->J

Caption: Workflow for the safe disposal of this compound.

This procedural guidance is designed to provide essential safety and logistical information for the proper management of this compound waste in a laboratory setting, fostering a culture of safety and environmental stewardship.

Essential Safety and Logistical Information for Handling Raltegravir-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Raltegravir-d4, focusing on operational and disposal plans to build a foundation of trust and value in laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following PPE is recommended based on safety data sheets for Raltegravir formulations.[1][2][3]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable.[4] Two pairs of chemotherapy gloves are required for administering antineoplastic hazardous drugs.[3]
Body Protection Protective clothing/GownA lab coat or gown resistant to chemical permeation is necessary.[3]
Eye and Face Protection Safety glasses with side shields, goggles, or a face shieldTo protect against dust particles and splashes.[1][4]
Respiratory Protection N95 Respirator or higherRecommended when handling the powder outside of a ventilated enclosure to avoid breathing dust.[5]
Specialized Equipment Self-contained breathing apparatusTo be used in the event of a fire.[6][7]

Hazard Identification and Safety Precautions

Raltegravir is classified with specific health hazards that must be considered before handling.

Table 2: Hazard Identification for Raltegravir

HazardGHS CategoryPrecautionary Statement
Serious Eye Damage Category 1H318: Causes serious eye damage.[1][8]
Respiratory Irritation Category 3H335: May cause respiratory irritation.[1][8]
Reproductive Toxicity Category 2H361d: Suspected of damaging the unborn child.[1][8]
Combustible Dust -May form combustible dust concentrations in air.[1]

To mitigate these risks, the following safety and handling procedures should be strictly followed:

  • Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet to minimize dust generation and inhalation.[5]

  • Handling Practices :

    • Avoid breathing dust.[1][8]

    • Minimize dust generation and accumulation.[6][7]

    • Keep the container tightly closed when not in use.[6][7]

    • Take precautionary measures against static discharge.[6][7]

    • Do not eat, drink, or smoke in the handling area.[6][7]

  • Storage : Store in a locked, dry place at room temperature (20°C to 25°C or 68°F to 77°F).[6][9] Keep the desiccant in the bottle to protect from moisture.[9][10]

Procedural Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound, from preparation to disposal, to ensure a safe and efficient process.

Procedural Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B Proceed C Prepare work area in a ventilated hood B->C Proceed D Weigh this compound C->D Proceed E Perform experimental procedure D->E Proceed F Decontaminate work surfaces E->F Complete G Doff Personal Protective Equipment (PPE) F->G Proceed H Dispose of waste in an approved container G->H Proceed

Caption: This diagram illustrates the step-by-step process for safely handling this compound in a laboratory setting.

Emergency and First Aid Procedures

In the event of exposure, immediate action is critical.

Table 3: First Aid Measures for Raltegravir Exposure

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do.[1][2][6] Continue rinsing.[1][2][6] Seek immediate medical attention.[1][2][6]
Skin Contact Immediately flush skin with soap and plenty of water.[2][8] Remove contaminated clothing and shoes.[2][8] Get medical attention.[2][8]
Inhalation Remove person to fresh air and keep comfortable for breathing.[1] Call a doctor if you feel unwell.[1]
Ingestion DO NOT induce vomiting.[1][8] Rinse mouth thoroughly with water.[1][8] Get medical attention.[1][8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste from Residues : Dispose of contents and container to an approved waste disposal plant.[2][6][7][8][11] Do not dispose of waste into the sewer.[6][8]

  • Contaminated Packaging : Empty containers should be taken to an approved waste handling site for recycling or disposal.[6][7][8] If not otherwise specified, dispose of as unused product.[6][7][8]

  • General Guidance : For medicines not on the FDA's "flush list," mix the substance with an unappealing material like dirt or used coffee grounds, place it in a sealed plastic bag, and then dispose of it in the household trash.[12] Always scratch out personal information on prescription labels before disposing of the container.[12]

This comprehensive guide provides the necessary information for the safe handling and disposal of this compound, promoting a secure research environment. Adherence to these protocols is critical for the well-being of all laboratory personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.